Potassium N-Cocoyl Glycinate
Description
Overview of Amino Acid-Based Surfactants within Green Chemistry Principles
Amino acid-based surfactants are prominent examples of materials developed under the tenets of green chemistry. d-nb.info Their synthesis and lifecycle align with several key principles, including the use of renewable feedstocks, inherent biodegradability, and low toxicity. tandfonline.comub.edu The raw materials for AAS are typically derived from natural sources; the hydrophilic head is an amino acid, and the hydrophobic tail is a fatty acid obtained from vegetable oils such as coconut or palm oil. ulprospector.comscielo.brscielo.br This reliance on renewable biomass contrasts sharply with conventional surfactants synthesized from petrochemicals. d-nb.infosci-hub.se
The synthesis of AAS is an active area of green chemistry research. While traditional methods like the Schotten-Baumann reaction often use harsh reagents like acyl chlorides, which can lead to environmental pollution, significant research has focused on greener alternatives. d-nb.infobbwpublisher.comscirp.org Enzymatic synthesis and whole-cell biocatalysis are notable examples, offering mild reaction conditions and minimizing hazardous byproducts. d-nb.infobbwpublisher.comresearchgate.net For instance, researchers have developed methods to synthesize acyl amino acid surfactants directly from oils, avoiding toxic intermediates. scirp.org
The inherent structure of AAS, particularly the amide bond linking the two moieties, contributes to their favorable environmental profile. whiterose.ac.uk This linkage makes them more susceptible to degradation, rendering them readily biodegradable. ub.eduscielo.brscielo.br Their low toxicity and non-irritating nature are also well-documented in scientific literature, making them a focus for applications where biocompatibility is paramount. scielo.brsci-hub.se
Table 1: Synthesis Routes for N-Acyl Amino Acid Surfactants and Green Chemistry Alignment
| Synthesis Method | Principle | Advantages (Green Chemistry Perspective) | Disadvantages |
| Schotten-Baumann Condensation | Reaction of an acyl chloride with an amino acid in the presence of a base. bbwpublisher.comgoogle.com | High yield. academie-sciences.fr | Uses toxic and irritant fatty acyl chlorides, often derived from phosgene (B1210022) chemistry, leading to environmental and product contamination concerns. d-nb.infobbwpublisher.comscirp.org |
| Direct Dehydration Condensation | Direct reaction between a fatty acid and an amino acid at high temperatures. bbwpublisher.com | Avoids acyl chlorides. | Requires high energy input; can produce side products. |
| Enzymatic Synthesis | Use of enzymes like lipases or aminoacylases to catalyze the amide bond formation. d-nb.infobbwpublisher.com | Mild reaction conditions, high specificity, pollution-free, uses renewable catalysts. bbwpublisher.comresearchgate.net | Yields can be relatively low, and enzyme cost/stability can be a challenge. bbwpublisher.com |
| Fermentation / Whole-Cell Biotransformation | Use of microorganisms to produce the surfactant from a feedstock like cellulosic carbohydrate. bbwpublisher.comresearchgate.net | Low production costs, environmentally friendly, uses renewable feedstocks. bbwpublisher.comresearchgate.net | The technology is not yet mature for large-scale production. bbwpublisher.com |
Chemical Classification of Glycinate (B8599266) Surfactants
Glycinate surfactants belong to the broader family of N-acyl amino acid surfactants. pcc.eu Chemically, they are classified as anionic surfactants because the carboxyl group of the glycine (B1666218) head is deprotonated at neutral or alkaline pH, conferring a negative charge to the hydrophilic portion of the molecule. whiterose.ac.ukacademie-sciences.fr
The general structure consists of three key components:
The Hydrophilic Headgroup: This is derived from glycine (NH₂CH₂COOH), the simplest proteinogenic amino acid. yeserchem.com Its small size is a distinguishing feature compared to other amino acid surfactants. google.com
The Hydrophobic Tail: This is an "N-acyl" group, which for cocoyl derivatives, is a mixture of fatty acid chains derived from coconut oil. industrialchemicals.gov.au The primary components of this mixture are lauric acid (C12) and myristic acid (C14), with smaller amounts of other fatty acids. industrialchemicals.gov.au
The Amide Linkage: The amino group of glycine is connected to the carboxyl group of the fatty acid via a stable amide bond (-CO-NH-). whiterose.ac.uk This bond is a defining characteristic of N-acyl amino acids.
Potassium N-Cocoyl Glycinate is specifically the potassium salt of this N-acyl amino acid. industrialchemicals.gov.au The general structure varies based on the specific fatty acid from the coconut oil mixture. For the lauroyl derivative, the molecular formula is C₁₄H₂₆KNO₃. industrialchemicals.gov.au These surfactants are part of the N-substituted class of AAS, where the substitution occurs on the nitrogen atom of the amino acid. academie-sciences.fr
Historical Trajectory of N-Acyl Glycinate Compound Discovery and Initial Research
The exploration of N-acyl amino acids as surface-active agents dates back to the mid-20th century. Early research focused on the synthesis and fundamental properties of these compounds. A significant publication in 1949 detailed methods for preparing various long-chain N-acyl amino acids, laying the groundwork for future investigations into their surfactant properties. acs.org
Initial studies introduced N-acylglycine and N-acylalanine as the hydrophilic parts of new surfactant structures. academie-sciences.fr Researchers like Hentrich and colleagues published a series of findings on these compounds, evaluating their physicochemical properties. academie-sciences.fr The primary synthesis method used in this early research was the Schotten–Baumann reaction, which allowed for the effective creation of the amide bond between the fatty acid chloride and the amino acid. academie-sciences.fr
The focus of this initial research was to characterize the fundamental surfactant behavior of these novel molecules. Scientists discovered that properties such as surface activity and the critical micelle concentration (CMC) were highly dependent on the length and nature of the hydrophobic alkyl chain and the specific amino acid used as the headgroup. academie-sciences.fr This foundational work established N-acyl amino acids as a versatile class of surfactants, paving the way for the development of specific compounds like this compound for various applications.
Contextualizing this compound within Amphiphilic Chemistry Research
This compound (KCG) is a subject of significant interest within the field of amphiphilic chemistry, which studies molecules that possess both hydrophobic and hydrophilic properties. chalmers.se Research on KCG often focuses on its interfacial properties, aggregation behavior (micelle formation), and rheological characteristics, both alone and in mixed systems. chalmers.sejst.go.jp
Studies have shown that KCG is highly effective at reducing interfacial free energy. sci-hub.se Its performance is often compared to its sodium counterpart (Sodium Cocoyl Glycinate, SCG), with research indicating that KCG can be more efficient in reducing interfacial energy due to the higher mobility and hydrophobicity conferred by the potassium counter-ion, which allows for more preferential adsorption at the air-water interface. sci-hub.se
The aggregation behavior of KCG in aqueous solutions is a key area of study. Like other surfactants, it self-assembles into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC and surface tension at the CMC (γcmc) are fundamental parameters that quantify surfactant efficiency. For the analogous sodium salt, Sodium Cocoyl Glycinate, the CMC has been reported as 0.21 mmol·L⁻¹, with a corresponding surface tension of 33 mN·m⁻¹. scirp.orgacademie-sciences.fr
Table 2: Physicochemical Properties of Cocoyl Glycinate Surfactants
| Parameter | Value | Compound | Conditions | Source |
| Critical Micelle Concentration (CMC) | 0.21 mmol·L⁻¹ | Sodium Cocoyl Glycinate | 25 °C | scirp.orgacademie-sciences.fr |
| Surface Tension at CMC (γcmc) | 33 mN·m⁻¹ | Sodium Cocoyl Glycinate | 25 °C | scirp.orgacademie-sciences.fr |
KCG is also frequently used as a model anionic amino acid surfactant in studies of more complex systems. Research has systematically investigated the phase behavior and rheology of mixtures containing KCG and soap-based surfactants like potassium laurate and potassium myristate. citedrive.com These studies map the transitions from spherical to rod-like micelles and the formation of liquid crystal phases at higher concentrations, which are crucial for formulating products with specific textures and flow properties. citedrive.com Furthermore, the influence of electrolytes on the interfacial rheology of KCG has been explored in depth. The addition of various salts, such as those containing different tetraalkylammonium cations, alters the packing density and intermolecular interactions at the oil-water interface, following patterns described by the Hofmeister series. jst.go.jp This research provides a theoretical basis for tuning the performance of KCG in various industrial applications. jst.go.jp
Properties
CAS No. |
301341-58-2 |
|---|---|
Molecular Formula |
C28H53KNO5+ |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
potassium;octadec-9-enoic acid;2-(octanoylamino)acetic acid |
InChI |
InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1 |
InChI Key |
OPYCWZAISQDBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Potassium N Cocoyl Glycinate
Chemical Synthesis Pathways for N-Acyl Glycinates
Schotten-Baumann Reaction Mechanisms in N-Acylation of Glycine (B1666218)
The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides from amines and acid chlorides. researchgate.netwikipedia.org In the context of Potassium N-Cocoyl Glycinate (B8599266), this involves the reaction of cocoyl chloride with glycine in the presence of a base. researchgate.net
The mechanism proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of the cocoyl chloride, forming a tetrahedral intermediate. researchgate.netarpnjournals.org The presence of a base, typically an aqueous solution of an alkali metal hydroxide (B78521) like potassium hydroxide, is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the unreacted glycine and driving the reaction towards the product side. researchgate.netorganic-chemistry.org Secondly, it maintains the glycine in its deprotonated, more nucleophilic form. researchgate.net
The reaction is often carried out in a two-phase solvent system, consisting of water and an organic solvent, which is a hallmark of Schotten-Baumann conditions. researchgate.netwikipedia.org The base in the aqueous phase neutralizes the generated acid, while the reactants and the final product may reside in the organic phase. researchgate.net The optimization of this reaction can be complex due to the potential for hydrolysis of the acyl chloride in the aqueous basic environment. cam.ac.uk
| Parameter | Condition | Reference |
| Reactants | Cocoyl Chloride, Glycine | researchgate.net |
| Base | Potassium Hydroxide (or other alkali metal hydroxides) | organic-chemistry.org |
| Solvent System | Typically a two-phase system (water and organic solvent) | researchgate.netwikipedia.org |
| Key Function of Base | Neutralizes HCl byproduct, maintains glycine nucleophilicity | researchgate.netorganic-chemistry.org |
Direct Dehydration Condensation of Fatty Acids with Glycine
A more direct and environmentally benign approach to N-acyl glycinates involves the direct dehydration condensation of fatty acids with glycine or its salts at elevated temperatures. researchgate.netbbwpublisher.com This method avoids the use of acyl chlorides, thus eliminating the generation of corrosive HCl gas and the need for a halogenating agent. bbwpublisher.com
The reaction involves heating a mixture of the fatty acid (e.g., coconut fatty acid) and glycine (or a salt like potassium glycinate) to drive off a molecule of water, thereby forming the amide bond. To achieve high conversion rates, the water produced during the reaction must be continuously removed, often through azeotropic distillation or by carrying out the reaction under a vacuum.
Early research into this method dates back to 1975. researchgate.net Subsequent improvements have focused on optimizing reaction conditions to increase the yield of the N-acyl amino acid salt. For instance, conducting the reaction under a nitrogen atmosphere and continuously removing the generated water can significantly enhance the product yield. researchgate.net Catalysts, such as boric acid, have also been employed to facilitate the reaction and improve conversion rates, with some studies reporting yields of over 95% under optimized conditions. researchgate.net However, the high temperatures required can sometimes lead to side reactions, affecting the purity and color of the final product. researchgate.net
| Parameter | Condition | Reported Yield | Reference |
| Reactants | Fatty Acid, Glycine (or its salt) | researchgate.netbbwpublisher.com | |
| Temperature | High (e.g., >170°C) | >95% (with catalyst) | researchgate.net |
| Key Condition | Continuous removal of water | researchgate.net | |
| Catalyst (example) | Boric Acid | researchgate.net |
Amidation Reactions Utilizing Fatty Acid Anhydrides
Fatty acid anhydrides serve as another class of acylating agents for the synthesis of N-acyl glycinates. bbwpublisher.com The reaction mechanism is analogous to that of acyl chlorides, involving the nucleophilic attack of the glycine amino group on one of the carbonyl carbons of the anhydride (B1165640). This reaction is generally faster than direct dehydration and does not produce HCl.
The principle of this method, proposed as early as 1963, involves the rapid reaction of a fatty acid anhydride with a sodium or potassium salt of an amino acid at elevated temperatures (e.g., 100°C) to generate the corresponding N-acyl amino acid salt. researchgate.net A significant drawback of this method is that for every mole of N-acyl glycinate produced, one mole of the corresponding fatty acid is generated as a byproduct. This necessitates the use of an excess of the anhydride to drive the reaction to completion, which not only increases the cost but also reduces the atom economy of the process. researchgate.net Consequently, this method is less suitable for large-scale industrial production. researchgate.net
| Parameter | Condition | Disadvantage | Reference |
| Reactants | Fatty Acid Anhydride, Glycine Salt | researchgate.netbbwpublisher.com | |
| Temperature | ~100°C | researchgate.net | |
| Byproduct | Fatty Acid (equimolar to product) | Reduced atom economy, increased cost | researchgate.net |
Carbonyl Addition Mechanisms of Fatty Amides
A less common but mechanistically distinct route involves the carbonyl addition to fatty amides. This method utilizes fatty amides and formaldehyde (B43269) as starting materials. researchgate.net The initial step is a catalytic addition to form a primary amidohydrol. This intermediate then undergoes a carbonyl addition reaction with carbon monoxide (CO) in the presence of a suitable catalyst to synthesize the N-acyl amino acid. researchgate.net
For example, N-lauroyl sarcosine (B1681465) has been synthesized using a LiBr-loaded modified palladium halide catalyst under high pressure and low temperature, achieving a yield of 95%. researchgate.net While this method can be highly efficient, the requirement for high-pressure equipment and specialized catalysts can be a limiting factor for its widespread application. researchgate.net
Amidation via Activated Fatty Acid Esters
To circumvent the use of harsh reagents like acyl chlorides, fatty acids can be converted into more reactive "activated" esters. These activated esters can then readily react with glycine under milder conditions to form the amide bond. A common activating agent is N-hydroxysuccinimide (NHS). bbwpublisher.com
The synthesis proceeds in two main steps. First, the fatty acid reacts with NHS in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the NHS-activated ester. This activated ester is then reacted with glycine or its salt to produce the N-acyl glycinate. This method is often employed in laboratory settings for peptide synthesis and can provide high yields of pure product. researchgate.net However, the use of coupling agents like DCC can be problematic for large-scale production due to cost and the formation of byproducts that can be difficult to remove. bbwpublisher.com
| Activation Method | Coupling Agent | Key Feature | Reference |
| N-hydroxysuccinimide (NHS) ester | N,N'-dicyclohexylcarbodiimide (DCC) | Forms a highly reactive ester for efficient amidation. | bbwpublisher.com |
Transamidation of Fatty Acid Methyl Esters with Potassium Glycinate
Transamidation of fatty acid methyl esters (FAMEs) with potassium glycinate offers a greener and more atom-economical route for the synthesis of Potassium N-Cocoyl Glycinate. This method utilizes readily available FAMEs, which can be derived from the transesterification of triglycerides from sources like coconut oil. arpnjournals.org
The reaction involves the nucleophilic attack of the deprotonated amino group of potassium glycinate on the carbonyl carbon of the fatty acid methyl ester, leading to the displacement of methanol (B129727) and the formation of the amide bond. This process is typically carried out at elevated temperatures and can be catalyzed by a base, such as sodium methoxide (B1231860). nih.gov Research has shown that this method can achieve high yields. For instance, the synthesis of sodium N-lauroyl glycinate from methyl laurate and sodium glycinate using sodium methoxide as a catalyst has been reported to reach a yield of 78.7%. researchgate.net More recent developments have explored the use of phase transfer catalysts, such as PEG2000, to facilitate the reaction between the fatty acid methyl ester and potassium glycinate, resulting in high raw material utilization and yield without the need for extensive purification.
A study on the synthesis of Sodium N-Acyl Glycinate from various fatty acid methyl esters and sodium glycinate in a methanol solvent with a sodium methoxide catalyst reported the following conditions and outcomes:
| Parameter | Condition | Reference |
| Reactants | Fatty Acid Methyl Ester, Sodium Glycinate | nih.gov |
| Catalyst | Sodium Methoxide | nih.gov |
| Solvent | Methanol | nih.gov |
| Temperature | 80-90°C | nih.gov |
| Reaction Time | 6-8 hours (reflux) | nih.gov |
Furthermore, a patented method for preparing potassium fatty acylglycinate using a phase transfer catalyst provides specific component distributions in the final product, highlighting the complexity of using natural oil sources.
| Reactants & Catalyst | Reaction Temperature & Time | Resulting Composition of Potassium Cocoyl Glycinate Surfactant |
| Cocinic acid methyl ester (0.1 mol), Glycine potassium (0.1 mol), PEG2000 (8.2g) | 150°C for 8 hours | Caprylyl Glycine potassium (1.8%), Capryl glycine potassium (2.4%), Lauroyl glycine potassium (36.1%), Myristoyl glycine potassium (14.2%), Palmityl glycine potassium (7.9%), Sub-oleoyl glycine potassium (1.7%), Oleoyl (B10858665) glycine potassium (12.8%), Stearyl glycine potassium (1.8%), Glycine potassium (0.2%), Fatty acid potassium (0.4%), PEG2000 (20.4%) |
| Palm kernel methyl oleate (B1233923) (0.1 mol), Glycine potassium (0.1 mol), PEG2000 (8.2g) | 160°C for 6 hours | Caproyl glycine potassium (0.1%), Capriloyl glycine potassium (1.8%), Capryl glycine potassium (2.1%), Laurel Acylglycine potassium (35.2%), Myristoyl glycine potassium (14.3%), Palmityl glycine potassium (7.9%), Sub-oleoyl glycine potassium (1.8%), Oleoyl glycine potassium (13.8%), Stearyl glycine potassium (1.8%), Semen arachidis hypogaeae acylglycine potassium (0.1%), Glycine potassium (0.2%), Fatty acid potassium (0.5%), PEG2000 (20.2%) |
Amidation of Natural Oils and Fats Derivatives
The amidation of derivatives from natural oils and fats represents a direct and atom-economical route for producing N-acyl amino acid surfactants like this compound. This approach utilizes triglycerides or fatty acid methyl esters (FAMEs) derived from sources such as coconut or palm oil as the acylating agents. arpnjournals.orgatlantis-press.combohrium.com
One common method involves the direct amidation of fatty acids, obtained from the hydrolysis of triglycerides, with glycine in the presence of a catalyst. arpnjournals.org Another approach is the aminolysis of FAMEs with the potassium salt of glycine. This reaction is typically carried out at elevated temperatures and sometimes under pressure to drive the reaction towards the formation of the amide bond. Catalysts such as sodium methoxide have been successfully employed in the synthesis of sodium N-cocoyl glycinate from the reaction of fatty acid methyl esters with sodium glycinate, achieving yields as high as 78.7%. researchgate.net
The reaction of fatty acid methyl esters with mono-ethanolamine to produce coco mono-ethanolamide has been studied, providing insights into the amidation process. In this synthesis, variables such as solvent ratio and stirring speed were found to significantly affect the conversion of FAME. arpnjournals.org Similarly, the amidation of methyl esters with diethanolamine (B148213) using a NaOH catalyst has been investigated for the production of diethanolamide surfactants. atlantis-press.com
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| Fatty Acid Methyl Esters, Sodium Glycinate | Sodium Methoxide | Not specified | Sodium N-cocoyl glycinate | 78.7% | researchgate.net |
| Coconut Oil FAME, Mono-ethanolamine | ZrCl4 | 4:1 (v/w FAME) solvent ratio, 300 rpm | Coco mono-ethanolamide | Optimal conversion | arpnjournals.org |
| Methyl Esters, Diethanolamine | NaOH | 1:5 mole ratio, 5% NaOH | Diethanolamide surfactant | 68.95% conversion | atlantis-press.com |
Hydrolysis of Fatty Nitriles in Glycinate Synthesis
While the Schotten-Baumann condensation reaction, which involves the reaction of fatty acyl chlorides with amino acids in a basic mixed solvent, is a more commonly used industrial method, the fatty nitrile hydrolysis route offers a different synthetic strategy. researchgate.netresearchgate.net The conventional production of fatty nitriles involves hydrolyzing triglycerides to fatty acids, which are then catalytically reacted with ammonia (B1221849). nih.gov A more recent, one-step method involves the direct vapor-phase reaction of triglycerides with ammonia over a solid acid catalyst, which could potentially streamline the initial steps of this synthetic route. nih.gov
Enzymatic and Biocatalytic Synthesis Routes
In recent years, there has been a significant shift towards greener and more sustainable methods for chemical synthesis. Enzymatic and biocatalytic routes for the production of N-acyl amino acid surfactants, including this compound, have gained prominence due to their mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical methods. bbwpublisher.comd-nb.info
Enzyme-Catalyzed Acylation Reactions for N-Acyl Amino Acid Formation
Enzyme-catalyzed acylation is a key biocatalytic strategy for the formation of N-acyl amino acids. d-nb.infonih.gov Lipases and proteases are the most commonly used enzymes for this purpose. researchgate.netchalmers.se These enzymes can catalyze the acylation of amino acids using fatty acids or their esters as acyl donors. The reactions are typically carried out in non-aqueous or low-aqueous media to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net
Lipases, such as Candida antarctica Lipase (B570770) B (CALB), have been shown to be effective catalysts for the direct condensation of unsaturated fatty acids with ethanolamine, achieving yields of 80-88%. researchgate.net This demonstrates the potential of lipases for selective N-acylation. The mechanism of lipase-catalyzed N-acylation of amino alcohols is thought to proceed through an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov However, the specific structure of the enzyme's active site also plays a crucial role in the selectivity. nih.gov
Aminoacylases are another class of enzymes that show potential for the synthesis of N-acyl amino acids. nih.govresearchgate.net These enzymes, which are part of the hydrolase family, can be used for the reverse reaction of hydrolysis to form amide bonds. nih.gov
| Enzyme | Acyl Donor | Amine | Product | Yield | Reference |
| Candida antarctica Lipase B (CALB) | Unsaturated fatty acids | Ethanolamine | Unsaturated N-acylethanolamines | 80-88% | researchgate.net |
| Novozym 435 (immobilized CALB) | Capric acid | Phenylglycinol | Phenylglycolamide | 89.41% | nih.gov |
| Papain | Not specified | α,ω-diaminoalkane | Dimeric arginine surfactant | Not specified | chalmers.se |
| Porcine pancreatic lipase | Dodecylamine | Cystine, lysine, phenylalanine | N-dodecyl amino acids | ~85% | chalmers.se |
Whole-Cell Biotransformation Approaches
Whole-cell biotransformation utilizes intact microbial cells as catalysts for the synthesis of N-acyl amino acids. d-nb.infonih.gov This approach offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification steps and the potential for in situ cofactor regeneration. The biological synthesis of N-acyl-L-amino acids within a cellular system requires the activation of fatty acids, which is achieved through the formation of activated acyl-phosphates, acyl-adenylates, or acyl-coenzyme A (CoA) thioesters at the expense of ATP. d-nb.infonih.gov
Several enzymes within whole-cell systems, such as N-acyl amino acid synthases (NAS), catalyze the condensation reaction between the activated fatty acid and an amino acid. nih.gov Metagenomic approaches have led to the discovery of various microbial NASs with different substrate selectivities. The expression of these enzymes in host organisms like E. coli has resulted in the production of the corresponding N-acyl amino acids. nih.gov
Chemo-Enzymatic Hybrid Methodologies
Chemo-enzymatic hybrid methodologies combine the advantages of both chemical and enzymatic synthesis to create more efficient and sustainable processes for producing N-acyl amino acid surfactants. researchgate.netbbwpublisher.com This approach can involve using a chemical step to prepare a substrate that is then converted to the final product using an enzyme, or vice versa. For example, a one-pot, two-step chemoenzymatic route has been developed for the synthesis of chiral pyrazolidin-3-ones, which involves an EDDS lyase-catalyzed hydroamination followed by an acid-catalyzed cyclization. acs.org
Another example is the synthesis of non-ionic surfactants from unprotected carbohydrates, amino acids, and fatty alcohols, where the different components are linked through lipase- and protease-catalyzed esterification and transesterification reactions in organic media. nih.gov While chemo-enzymatic methods have the potential to be highly effective, they have not yet been widely promoted for the industrial production of N-acyl amino acid surfactants. researchgate.netbbwpublisher.com
Fermentation-Based Production Technologies
Fermentation-based production offers a potentially low-cost and environmentally friendly route to N-acyl amino acid surfactants. researchgate.netbbwpublisher.com This method involves cultivating microorganisms that are capable of producing these surfactants directly from simple carbon and nitrogen sources. However, this technology is not yet mature and is still in the developmental stages. researchgate.netbbwpublisher.com
The production of biosurfactants through the biodegradation of waste carbohydrate feedstocks is an area of active research that could be applied to the fermentation-based production of amino acid surfactants. nih.gov By utilizing inexpensive substrates derived from waste streams, the production costs could be significantly reduced, making this a more economically viable approach in the future. nih.gov
Green Chemistry Principles in this compound Synthesis
A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. wikipedia.org Traditional methods for synthesizing N-acyl amino acids, such as the Schotten-Baumann reaction, often employ a two-phase system consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. lscollege.ac.inphasetransfer.com While water is used to dissolve the amino acid salt and the base, the organic solvent phase contains the acyl chloride and the final product. phasetransfer.com
Advanced methodologies aim to eliminate the need for organic solvents. Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants in different phases (e.g., a solid and a liquid or two immiscible liquids), potentially allowing for solvent-free conditions. acsgcipr.orggoogle.com By enabling reactions to proceed in highly concentrated or neat conditions, PTC enhances productivity and aligns with green chemistry principles. google.com Furthermore, processes are being developed that utilize alternative, environmentally friendly solvents or conduct the reaction entirely in an aqueous medium, thereby simplifying the process and reducing the environmental footprint. scirp.org A French patent application (FR3066194B1) describes a process for synthesizing N-acylated amino acids without using solvents or acid chlorides, highlighting the industry's move in this direction. rsc.org
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. researchgate.net A high atom economy signifies a more sustainable process with minimal waste generation. researchgate.net
The synthesis of this compound can be achieved through several routes, each with a different atom economy.
Acyl Chloride (Schotten-Baumann) Route: This traditional method involves reacting cocoyl chloride with glycine in the presence of a base. scirp.orggoogle.com A major drawback is the generation of a chloride salt as a byproduct, which lowers the atom economy. The cocoyl chloride itself is typically produced from coconut fatty acid using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), which generate significant inorganic waste (SO₂ and HCl, or H₃PO₃ and HCl). scirp.org
Fatty Acid Methyl Ester Route: A greener alternative involves the reaction of fatty acid methyl esters (derived from coconut oil) with potassium glycinate. researchgate.netmyuchem.com This method avoids the use of harsh chlorinating agents and produces methanol as the primary byproduct. Methanol is less hazardous than the byproducts of the acyl chloride route and can potentially be recovered and reused. This pathway significantly improves atom utilization and reduces environmental pollution. researchgate.net
Direct Amidation Route: Another green approach is the direct condensation of a fatty acid with glycine. This reaction produces only water as a byproduct, leading to the highest theoretical atom economy. However, this method often requires high temperatures (e.g., 160°C) and a catalyst, such as sodium methoxide, to proceed efficiently. scirp.org
| Synthetic Route | Primary Reactants | Desired Product | Key Byproducts | Atom Economy Assessment |
|---|---|---|---|---|
| Acyl Chloride (Schotten-Baumann) | Cocoyl Chloride, Glycine, Potassium Hydroxide (2 equiv.) | This compound | Potassium Chloride, Water | Lower; generates inorganic salt waste. The synthesis of the acyl chloride itself has very poor atom economy. |
| Fatty Acid Methyl Ester | Cocoyl Methyl Ester, Potassium Glycinate | This compound | Methanol | Higher; avoids harsh reagents and produces a simple, recoverable organic byproduct. researchgate.net |
| Direct Amidation (Fatty Acid) | Cocoyl Fatty Acid, Glycine, Potassium Hydroxide | This compound | Water | Highest (theoretically); produces only water, but may require more extreme reaction conditions. scirp.org |
This compound is inherently aligned with green chemistry through its use of renewable raw materials. zanchenglife.com The "cocoyl" group is derived from the fatty acids of coconut oil, a readily available and biodegradable vegetable oil. aidic.it The glycine component is an amino acid that can be produced through fermentation or chemical synthesis. organic-chemistry.org
The direct use of natural oils like coconut oil as the acylating agent, rather than purified fatty acyl chlorides, represents a significant step in green synthesis. scirp.org This simplifies the supply chain and avoids the energy-intensive and waste-generating steps of hydrolyzing the oil and converting the resulting fatty acids into acyl chlorides. scirp.org The composition of the final product directly reflects the fatty acid profile of the source oil. scirp.org
| Fatty Acid | Carbon Chain Length | Typical Percentage in Coconut Oil (%) |
|---|---|---|
| Lauric Acid | C12:0 | 45-53% |
| Myristic Acid | C14:0 | 16-21% |
| Caprylic Acid | C8:0 | 5-10% |
| Palmitic Acid | C16:0 | 7-10% |
| Capric Acid | C10:0 | 4-8% |
| Oleic Acid | C18:1 | 5-8% |
| Stearic Acid | C18:0 | 2-4% |
| Linoleic Acid | C18:2 | 1-3% |
Note: The exact composition can vary based on the coconut's origin and processing method. scirp.org
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and reducing energy consumption, all of which are key to developing an economically viable and sustainable manufacturing process.
Catalysts are essential for enhancing reaction rates and enabling reactions to occur under milder, more energy-efficient conditions. Different synthetic routes for this compound employ distinct catalytic systems.
Base Catalysis in Schotten-Baumann Reaction: In the traditional Schotten-Baumann reaction, an aqueous base (like potassium hydroxide) plays a dual role. It neutralizes the hydrochloric acid produced during the condensation, driving the reaction to completion, and it helps maintain the glycine in its deprotonated, more nucleophilic form. lscollege.ac.inorganic-chemistry.org
Alkoxide Catalysis: In the direct synthesis from coconut oil or fatty acid methyl esters, a strong base catalyst like sodium methoxide (CH₃ONa) is used. scirp.orgmyuchem.com The methoxide ion facilitates the transesterification or amidation reaction by acting as a powerful nucleophile or base.
Phase Transfer Catalysis (PTC): PTC is particularly effective for reacting water-soluble salts (like potassium glycinate) with water-insoluble organic reactants (like fatty acid methyl esters). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol (PEG), transports the glycinate anion from the aqueous phase or solid surface to the organic phase where the reaction occurs. researchgate.net A Chinese patent describes the use of PEG2000 as a phase transfer catalyst for the reaction between fatty acid methyl esters and potassium glycinate, promoting a clean and efficient synthesis. researchgate.net The mechanism involves the formation of an ion pair between the catalyst's cation and the glycinate anion, which is then soluble in the organic phase, allowing it to react with the ester.
Autocatalysis: In an innovative approach, it has been shown that N-acyl amino acid surfactants themselves can act as catalysts. For instance, sodium lauroyl glycinate can catalyze the formation of the lauroyl chloride intermediate from lauric acid and a chlorinating agent, likely by forming a reactive anhydride intermediate. rsc.org
| Synthetic Route | Catalyst Example | Catalyst Type | Mechanistic Role |
|---|---|---|---|
| Acyl Chloride (Schotten-Baumann) | Potassium Hydroxide | Base | Neutralizes HCl byproduct and deprotonates amine. organic-chemistry.org |
| Direct Amidation (from Oil) | Sodium Methoxide | Base/Nucleophile | Facilitates the amidation of glycerides at high temperatures. scirp.org |
| Fatty Acid Methyl Ester | PEG2000 | Phase Transfer Catalyst | Transports glycinate anion into the organic phase to react with the ester. researchgate.net |
| Fatty Acyl Chloride Synthesis | N-Lauroyl Glycinate | Organocatalyst (Autocatalysis) | Forms a reactive anhydride intermediate to facilitate the chlorination of the fatty acid. rsc.org |
The kinetics of the synthesis of this compound are significantly influenced by temperature, while pressure is generally less critical for these liquid-phase condensation reactions.
Temperature: The reaction rate of N-acylation, like most chemical reactions, increases with temperature according to the Arrhenius equation. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the formation of the amide bond. For example, the direct amidation of coconut oil with sodium glycinate is conducted at elevated temperatures (~160°C) to achieve a reasonable reaction rate and yield. scirp.org
Pressure: For the synthesis of N-acyl amino acids via Schotten-Baumann or ester amidation routes, the reaction is typically carried out at atmospheric pressure. The reactants and products are generally non-volatile under the employed reaction conditions, making pressure a non-critical parameter. There is little information in the available literature to suggest that applying high pressure would significantly benefit the kinetics or yield of these specific condensation reactions. Process control is therefore focused on other variables like temperature, reactant concentration, mixing efficiency, and catalyst loading.
Stoichiometric Control and Yield Enhancement Strategies
The industrial-scale synthesis of this compound, a prominent N-acyl amino acid surfactant, relies heavily on precise stoichiometric control and advanced yield enhancement strategies to ensure high product purity, cost-effectiveness, and process efficiency. The primary synthetic route, the Schotten-Baumann reaction, involves the acylation of glycine with cocoyl chloride in the presence of a base. google.comgoogleapis.com Optimizing the molar ratios of reactants and implementing innovative process modifications are critical for maximizing yield and minimizing byproduct formation.
Stoichiometric Control in Schotten-Baumann Condensation
Effective synthesis of N-acyl amino acid surfactants necessitates rigorous control over the reactant ratios. In the Schotten-Baumann condensation method, the molar ratio of the fatty acid chloride (cocoyl chloride) to the amino acid (glycine) is a critical parameter. Research indicates that the optimal ratio typically ranges from 1:1 to 1:1.03. googleapis.com This slight excess of the amino acid helps to ensure the complete conversion of the more expensive fatty acid chloride.
During the reaction, one equivalent of the base and one equivalent of the fatty acid chloride are added simultaneously to a cooled, stirred solution of the amino acid. googleapis.com This controlled, simultaneous addition is crucial for maintaining the stoichiometry and the optimal pH of the reaction medium. The pH is carefully maintained between 10 and 11, with a more preferable range of 10.3 to 10.6, to facilitate the nucleophilic attack of the amino group of glycine on the carbonyl carbon of the acyl chloride while minimizing the hydrolysis of the acyl chloride, which would form unwanted alkali metal salts of fatty acids. google.comgoogleapis.com
Below is a data table summarizing the key stoichiometric and process parameters for this reaction.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Fatty Acid Chloride:Amino Acid) | 1:1 to 1:1.03 googleapis.com | Ensures complete conversion of the fatty acid chloride and minimizes unreacted acyl chloride. |
| Reactant Addition | Simultaneous addition of base and fatty acid chloride googleapis.com | Maintains consistent stoichiometry and pH throughout the reaction, preventing localized excesses. |
| Reaction pH | 10.0 - 11.0 (Preferably 10.3 - 10.6) googleapis.com | Optimizes the nucleophilicity of the amino acid while reducing the hydrolysis of the acyl chloride. |
Yield Enhancement Strategies
Traditionally, fatty acid chlorides are prepared by reacting fatty acids with halogenating agents like thionyl chloride. google.com It has been demonstrated that adding a catalytic amount (0.02 to 2.0 mole %) of an N-acyl amino acid surfactant can effectively catalyze this chlorination step. google.comgoogle.com This approach offers several advantages:
High Yield: The process can achieve quantitative yields. googleapis.com
Process Simplification: The resulting fatty acid chloride intermediate does not require purification via distillation or crystallization before being used in the subsequent Schotten-Baumann reaction. googleapis.comgoogle.com
Product Purity: Since the catalyst is the same as the final product, it does not introduce any foreign contaminants, resulting in a practically colorless and odorless product. googleapis.com
This two-step, one-pot synthesis represents a cost-effective and efficient method for the industrial manufacture of the entire class of N-acyl amino acid surfactants. googleapis.com Other research into synthesizing N-acyl glycine surfactants from different feedstocks, such as palm oil, has also reported very high yields, reaching up to 96%. scielo.br
The following table outlines various strategies and their impact on reaction yield.
| Strategy | Description | Reported Yield |
| Product-Catalyzed Synthesis | Using the N-acyl amino acid surfactant as a catalyst (0.02-2.0 mole %) for the formation of the fatty acid chloride intermediate, followed by the Schotten-Baumann reaction without intermediate purification. google.comgoogle.com | Quantitative googleapis.com |
| Enzymatic Synthesis | Utilizing enzymes like lipase as catalysts for the amidation of amino acids. chalmers.se | ~85% chalmers.se |
| Alternative Feedstock Synthesis | Synthesis of N-acyl glycine surfactant using palm oil as the source of fatty acids. scielo.br | 96% scielo.br |
| Optimized Chemical Synthesis | Various chemical synthesis routes for N-acyl amino acid surfactants under optimized conditions. researchgate.net | 60% to 99% researchgate.net |
By implementing stringent stoichiometric control and innovative yield enhancement strategies like in-situ catalysis and process integration, manufacturers can produce this compound with high purity and efficiency.
Reaction Mechanisms and Chemical Transformation of Potassium N Cocoyl Glycinate
Hydrolytic Stability and Degradation Pathways
The primary degradation pathway for Potassium N-Cocoyl Glycinate (B8599266) is the hydrolysis of its amide bond. This reaction cleaves the molecule into its constituent parts: a coconut fatty acid and glycine (B1666218). The stability of this bond is highly dependent on the chemical environment.
Mechanism of Amide Bond Hydrolysis under Varying Chemical Conditions
The hydrolysis of the amide bond in Potassium N-Cocoyl Glycinate can be initiated under both acidic and basic conditions, following mechanisms analogous to general amide hydrolysis. masterorganicchemistry.comlibretexts.org
Base-Promoted Hydrolysis: In basic solutions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This results in the formation of a tetrahedral alkoxide intermediate. This intermediate then expels the amide anion as the leaving group to reform the carbonyl group, yielding a carboxylic acid. The strongly basic amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process is considered base-promoted rather than catalyzed because the hydroxide ion is consumed in the reaction. masterorganicchemistry.com Similar to acidic hydrolysis, these conditions typically require prolonged heating. masterorganicchemistry.com
Some studies on N-acylated peptides have shown that amide bonds can exhibit unexpected instability and undergo cleavage even under mildly acidic conditions at room temperature, a factor influenced by the nature of the N-acyl group. acs.org
Influence of pH on Degradation Kinetics
The rate of hydrolysis of this compound is significantly influenced by pH. Generally, the amide bond is most stable in the neutral pH range and hydrolysis accelerates at both low (acidic) and high (alkaline) pH values.
For practical purposes, such as in cosmetic formulations, this compound is considered to have good hydrolytic stability. It is expected to be very slow to hydrolyze within the environmental pH range of 4 to 9. industrialchemicals.gov.au As a salt of a carboxylic acid, it is expected to be ionized across this pH range. industrialchemicals.gov.au The stability of related sodium cocoyl glycinate is also noted to be a functional requirement in its applications. google.comwhiterose.ac.uk
The table below summarizes the stability and state of this compound at different pH ranges based on available data.
| pH Range | Stability/Behavior | Source(s) |
| 4 - 9 | Expected to be very slow hydrolysis; considered stable. | industrialchemicals.gov.au |
| Acidic | Hydrolysis rate increases; strong acid required for significant degradation. | masterorganicchemistry.comlibretexts.org |
| Alkaline | Hydrolysis rate increases; requires heating. | masterorganicchemistry.com |
It is also noted that changes in pH can affect the physical properties of acyl glycinate solutions. For the related sodium salt, a decrease in pH can lead to precipitation and the formation of a paste, which also reduces foaming power. researchgate.net
Role of Specific Catalysts or Environmental Factors in Hydrolysis
The hydrolysis of the amide bond in N-acyl amino acids can be significantly accelerated by specific catalysts, particularly enzymes.
Enzymatic Catalysis: Enzymes such as acylases (specifically aminoacylase, EC 3.5.1.14) and proteases are known to catalyze the enantioselective hydrolysis of N-acyl L-amino acids. acs.orgharvard.eduharvard.educdnsciencepub.com These enzymes are highly efficient and operate under mild conditions. For instance, Acylase I from porcine kidney or Aspergillus species is broadly used for this purpose. acs.orgharvard.edu Other enzymes like fatty acid amide hydrolase (FAAH) and peptidase M20 domain-containing 1 (PM20D1) are also involved in the hydrolysis and synthesis of N-acyl amino acids in biological systems. elifesciences.orgpnas.orgnih.gov Unnatural N-acyl amino acid analogues have been developed that are resistant to this enzymatic degradation. nomuraresearchgroup.com
In a different context, this compound itself has been used as a surfactant to enhance the enzymatic hydrolysis of lignocellulosic biomass, demonstrating its stability and utility in biocatalytic processes. researchgate.netktappi.kr
Chemical Catalysis: Certain N-acyl amino acid surfactants can act as catalysts in the synthesis of fatty acid chlorides, which are precursors in the production of these same surfactants. google.comgoogleapis.comgoogle.com This suggests a potential for autocatalytic effects under specific synthetic conditions, although this is distinct from simple hydrolytic degradation.
Oxidation and Reduction Mechanisms
The potential for oxidation and reduction of this compound primarily involves the fatty acid chain and the amino acid moiety.
Oxidation: The long alkyl "cocoyl" chain, which is a mixture of saturated and unsaturated fatty acids, can undergo oxidation, particularly at the double bonds of any unsaturated components (like oleic acid).
More specific to the N-acyl amino acid structure, oxidative reactions can occur at the amino acid part. N-acyl amino acids can undergo oxidative decarboxylation in the presence of a catalytic system like Ag+/Cu2+/S2O82− in water to form imides. organic-chemistry.org This reaction proceeds via a 1-amidoalkyl radical intermediate. organic-chemistry.org In biological systems, enzymes like cyclooxygenases (COX-1 and COX-2) can metabolize certain N-acyl amino acids. nih.gov Peptidylglycine α-amidating monooxygenase (PAM) can catalyze the oxidative cleavage of N-oleoyl glycine to produce the primary fatty acid amide, oleamide. nih.gov Some N-acyl amino acids are also synthesized via the oxidation of N-acylamino acid phenylhydrazides. acs.orgacs.org
Reduction: The amide group in this compound is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce amides to amines. This reaction is a standard method in organic synthesis but requires harsh, non-aqueous conditions and is not a typical degradation pathway under normal environmental or formulation conditions.
Polymerization or Oligomerization Phenomena
This compound, in its standard form, does not possess functional groups that would lead to spontaneous polymerization or oligomerization under typical conditions. The molecule lacks polymerizable units like vinyl or acrylic groups.
However, the broader class of amino acid-based surfactants can be intentionally modified to include polymerizable moieties. For example, by incorporating a polymerizable group in the surfactant tail, it is possible to synthesize chiral nanoparticles through processes like miniemulsion polymerization. These specialized "surfmers" (surface-active monomers) are designed for specific applications and are structurally distinct from standard this compound.
Photochemical Reactivity and Decomposition Pathways
The photochemical behavior of N-acyl amino acids can lead to decomposition through various pathways upon absorption of light energy. The reaction often involves the formation of reactive intermediates.
Studies on related N-acetyl amino acid methyl esters show that photolysis can lead to photofragmentation. rsc.org For some N-acyl amino acids, photochemical reactions can proceed through a nitrene intermediate, which is highly reactive and can lead to side products. wikipedia.org For example, the photochemical decomposition of an acyl azide, a related structure, can form a nitrene that undergoes various reactions. wikipedia.org
More recent research has explored the photochemical decarboxylation of amino acid thioacid derivatives using blue LED light, which proceeds via a radical-mediated mechanism. nih.gov Additionally, the deracemization of N-carboxyanhydrides of α-amino acids can be achieved photochemically using a chiral catalyst. nih.gov While these studies are on related derivatives and not directly on this compound, they indicate that the N-acyl amino acid scaffold can be susceptible to photochemical transformations, often leading to decarboxylation or fragmentation through radical or nitrene intermediates. The specific pathways for this compound would depend on the wavelength of light and the presence of any photosensitizers.
Theoretical and Computational Chemistry of Potassium N Cocoyl Glycinate
Quantum Chemical Characterization
Quantum chemical calculations offer a detailed picture of the electronic properties of the N-Cocoyl Glycinate (B8599266) anion, which dictates its chemical behavior and intermolecular interactions. Due to the complexity of Potassium N-Cocoyl Glycinate, which is a mixture of N-acyl glycinates with varying fatty acid chain lengths (primarily C8 to C18), computational studies often focus on a representative molecule, such as N-lauroyl glycinate (C12), to model the system's properties.
The N-Cocoyl Glycinate anion possesses a distinct electronic structure characterized by a polar head group and a nonpolar hydrocarbon tail. The head group, consisting of a carboxylate (-COO⁻) and an amide (-CONH-) functionality, is the site of significant electronic activity.
Analysis of the bonding reveals a combination of covalent bonds within the molecule and ionic interaction between the N-cocoyl glycinate anion and the potassium cation (K⁺). The K⁺ ion is expected to electrostatically associate with the negatively charged carboxylate head group in aqueous solution.
Table 4.1: Calculated Atomic Partial Charges for a Representative N-Acyl Glycinate Anion (e.g., N-lauroyl glycinate)
| Atom/Group | Partial Charge (a.u.) |
| Carboxylate Oxygen (O) | -0.8 to -0.9 |
| Carboxylate Carbon (C) | +0.7 to +0.8 |
| Amide Oxygen (O) | -0.5 to -0.6 |
| Amide Carbon (C) | +0.5 to +0.6 |
| Amide Nitrogen (N) | -0.4 to -0.5 |
| Alkyl Chain Carbons (C) | -0.2 to -0.3 |
| Alkyl Chain Hydrogens (H) | +0.1 to +0.2 |
| Note: These values are illustrative and depend on the specific computational method and basis set used. They represent a typical charge distribution for an N-acyl amino acid surfactant. |
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: For the N-Cocoyl Glycinate anion, the HOMO is predominantly localized on the carboxylate group, specifically on the non-bonding p-orbitals of the oxygen atoms. This indicates that the carboxylate group is the primary site for nucleophilic attack and interaction with electrophiles, including the potassium counterion and protons in acidic conditions. The energy of the HOMO (E_HOMO) is relatively high, reflecting the molecule's ability to donate electrons.
LUMO: The LUMO is generally distributed over the amide group, particularly the π* antibonding orbital of the carbonyl group. This region can act as an electron acceptor in chemical reactions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, which is characteristic of saturated alkyl chains. The reactivity of the N-Cocoyl Glycinate anion is primarily governed by the functional groups in its head region.
Table 4.2: Representative Frontier Molecular Orbital Energies for an N-Acyl Glycinate Anion
| Molecular Orbital | Energy (eV) | Primary Location |
| HOMO | -2.5 to -3.5 | Carboxylate Group |
| LUMO | +1.0 to +2.0 | Amide Group |
| HOMO-LUMO Gap | 3.5 to 5.5 | - |
| Note: These are estimated values for a representative N-acyl glycinate anion in a vacuum. The exact energies would vary based on the alkyl chain length and the surrounding environment (e.g., solvent). |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting intermolecular interactions.
For the N-Cocoyl Glycinate anion, the MEP surface shows a region of high negative potential (typically colored red) concentrated around the carboxylate oxygen atoms. This confirms the localization of the negative charge and highlights this area as the most likely site for electrostatic interactions with cations like K⁺ and for the formation of hydrogen bonds with water molecules. The amide group also shows a region of negative potential around the oxygen atom, though less intense than the carboxylate group.
Conversely, the long hydrocarbon tail exhibits a neutral or slightly positive potential (often colored green or blue), consistent with its nonpolar, hydrophobic nature. The MEP surface clearly illustrates the amphiphilic character of the molecule, with a distinct, highly polar head and a nonpolar tail, which is fundamental to its surfactant properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound in solution, allowing for the study of its conformational flexibility and its tendency to self-assemble into larger structures like micelles.
The N-Cocoyl Glycinate molecule possesses significant conformational flexibility due to the numerous rotatable bonds in its long alkyl chain. MD simulations can explore the vast conformational space available to the molecule.
Alkyl Chain Conformations: In an aqueous environment, the hydrophobic alkyl tail tends to adopt a collapsed, folded conformation to minimize its contact with water. However, within the hydrophobic core of a micelle, the chains are more extended.
Head Group Orientation: The orientation of the polar head group is influenced by its hydration shell and interactions with counterions. The flexible linkage between the head group and the tail allows for considerable reorientation at interfaces.
A significant challenge in modeling this molecule is its flexibility, which requires long simulation times to adequately sample the conformational landscape. PubChem, for instance, notes that conformer generation for this compound is disallowed due to its high flexibility and the presence of a salt component nih.gov.
A key application of MD simulations for surfactants is to model their self-assembly into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).
Simulations can track the spontaneous aggregation of individual surfactant molecules (monomers) in a simulated aqueous solution. These simulations can provide detailed information on:
Micelle Formation and Structure: The process of micellization, from the initial formation of small aggregates to the final spherical or cylindrical micelles, can be observed. The simulations reveal a core-shell structure with the hydrophobic tails sequestered in the core and the hydrophilic glycinate head groups exposed to the water at the surface.
Counterion Binding: The simulations can quantify the degree of potassium ion binding to the micelle surface. The K⁺ ions are not just loosely associated but form a condensed layer around the negatively charged head groups, which helps to reduce electrostatic repulsion between them and stabilize the micelle.
Hydration: The extent of water penetration into the micelle can be assessed. While the core is largely anhydrous, some water molecules may be present in the head group region and the interface between the core and the shell.
Experimental studies on sodium cocoyl glycinate have determined a CMC of approximately 0.21 mmol·L⁻¹, which is significantly lower than that of sodium lauroyl glycinate, indicating a higher tendency for self-assembly scirp.orgresearchgate.net. MD simulations can be used to predict such properties and to understand the molecular factors that influence them, such as the effect of different counterions (e.g., K⁺ vs. Na⁺) on micelle size and shape emory.edu.
Table 4.3: Parameters Investigated in MD Simulations of N-Cocoyl Glycinate Self-Assembly
| Parameter | Description |
| Aggregation Number | The average number of surfactant molecules in a micelle. |
| Micelle Shape and Size | Can be spherical, ellipsoidal, or cylindrical depending on concentration, temperature, and ionic strength. |
| Radial Distribution Functions | Describes the probability of finding a particle (e.g., water, counterion) at a certain distance from another. |
| Order Parameters | Quantify the alignment and ordering of the alkyl chains within the micelle core. |
These simulations are computationally intensive but offer unparalleled detail about the dynamic processes that underpin the macroscopic properties of this compound solutions.
Interaction Dynamics with Solvent Molecules
The interaction of this compound with solvent molecules, primarily water, is critical to its function as a surfactant. Molecular dynamics (MD) simulations of analogous systems, such as sodium N-lauroyl glycinate (SLG), provide significant insights into these interactions. In aqueous solutions, the polar headgroup of the glycinate, consisting of the amide linkage and the carboxylate group, forms strong hydrogen bonds with surrounding water molecules. The potassium counterion also exists in a hydrated state. Conversely, the non-polar cocoyl tail disrupts the hydrogen-bonding network of water, a thermodynamically unfavorable interaction that drives the self-assembly of surfactant molecules into micelles to minimize the exposed hydrophobic area.
MD simulations reveal that the stability of N-acyl glycinate systems in water is influenced by intermolecular interactions, including hydrogen bonding and electrostatic forces. For instance, in mixed surfactant systems, robust hydrogen bonds can form between the amide oxygen of SLG and hydrogen bond donors from other molecules, contributing to the thermodynamic stability of the formulation. The calculated interaction energy can be significant, with values indicating a stable system. nih.gov The hydration layer around the glycinate headgroup is dynamic, with water molecules constantly exchanging. The strength of this hydration and the number of associated water molecules are key factors in determining the surfactant's solubility and critical micelle concentration (CMC).
Density Functional Theory (DFT) Studies.nih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT can provide fundamental insights into its geometry, spectroscopic properties, and reactivity at the quantum mechanical level.
DFT calculations are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. These calculated frequencies can be correlated with experimental spectra to provide a detailed assignment of vibrational modes to specific molecular motions.
For N-acyl glycinates, characteristic vibrational modes include the amide I band (primarily C=O stretching), the amide II band (N-H bending and C-N stretching), C-H stretching of the acyl chain, and symmetric and asymmetric stretching of the carboxylate (COO⁻) group. DFT studies on analogous molecules like N-acetylglycine oligomers and dipeptides such as L-alanylglycine have successfully predicted these modes. nih.govnih.gov For example, calculations on N-acetylglycine oligomers have been used to explain the observed vibrational spectra of polyglycine. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.
Table 1: Representative Calculated Vibrational Frequencies for Glycine-Related Peptides from DFT Studies This table is illustrative, based on data for analogous molecules, as specific DFT data for this compound is not publicly available.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Primary Atomic Motion |
|---|---|---|
| Amide I | 1650 - 1700 | C=O stretch |
| Amide II | 1510 - 1570 | N-H bend, C-N stretch |
| COO⁻ (asymmetric stretch) | 1560 - 1600 | Carboxylate stretch |
| COO⁻ (symmetric stretch) | 1400 - 1440 | Carboxylate stretch |
| CH₂ (scissoring) | 1440 - 1470 | Methylene (B1212753) group bend |
DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By locating transition states (first-order saddle points on the potential energy surface) and connecting them to reactants and products via intrinsic reaction coordinate (IRC) calculations, a complete reaction pathway can be determined. The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate.
A key reaction for N-acyl glycinates is hydrolysis of the amide bond, which is relevant to their biodegradability. Computational studies on the hydrolysis of similar peptide-like molecules, such as glycylserine, have been performed to compare different mechanistic pathways (e.g., anionic vs. zwitterionic forms). rsc.org Such calculations involve modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the amide carbonyl carbon, followed by the breaking of the C-N bond. The calculations can determine the activation free energy (ΔG‡), providing a direct link to experimental kinetics. rsc.org For this compound, DFT could be used to model the step-by-step mechanism of its synthesis (acylation of glycine) or its degradation (hydrolysis), providing insights that are difficult to obtain experimentally.
Structure-Property Relationships at a Theoretical Level
Computational chemistry provides a framework for understanding how the molecular structure of this compound dictates its macroscopic properties. By systematically modifying the molecular structure in silico, one can establish clear structure-property relationships.
The "cocoyl" designation refers to a mixture of fatty acyl chains derived from coconut oil, primarily lauric acid (C12) and myristic acid (C14). The length and saturation of this chain are paramount to the surfactant's properties.
Acyl Chain Length: Experimental and theoretical studies on various surfactant classes show that increasing the alkyl chain length enhances the hydrophobicity of the molecule. researchgate.net This generally leads to a lower critical micelle concentration (CMC), as aggregation becomes more thermodynamically favorable at lower concentrations. It also increases the packing efficiency at interfaces, which can lead to higher surface activity (greater reduction in surface tension). researchgate.net Molecular modeling can quantify these effects by calculating parameters like the free energy of micellization for N-acyl glycinates with varying chain lengths (e.g., C8, C10, C12, C14).
Saturation: The presence of double bonds (unsaturation) in the acyl chain introduces kinks, which affects how the surfactant molecules pack. researchgate.net Saturated chains are linear and can pack closely together, forming more ordered and stable aggregates. Unsaturated chains, like the oleoyl (B10858665) chain, create steric hindrance that disrupts this tight packing. This can lead to a higher CMC and the formation of less dense interfacial films. researchgate.net Computational models can simulate these packing differences and predict their impact on aggregate morphology and stability.
Table 2: Theoretical Influence of Acyl Chain Structure on N-Acyl Glycinate Properties
| Structural Change | Effect on Molecular Property | Predicted Macroscopic Consequence |
|---|---|---|
| Increase in Acyl Chain Length (e.g., C12 to C16) | Increased Hydrophobicity, Stronger van der Waals Interactions | Lower CMC, Higher Surface Activity, Potentially Higher Krafft Point |
| Introduction of Unsaturation (e.g., Stearoyl to Oleoyl) | Kinked Geometry, Disrupted Inter-chain Packing | Higher CMC, Larger Area per Molecule at Interface, Lower Krafft Point |
The counterion, in this case, potassium (K⁺), plays a crucial role in the behavior of the anionic N-cocoyl glycinate. Its identity influences the surfactant's solubility, CMC, and interaction with surfaces. Theoretical studies comparing sodium (Na⁺) and potassium (K⁺) ions reveal fundamental differences in their interaction with anionic groups like carboxylates.
Molecular dynamics simulations and ab initio quantum chemical calculations have shown that Na⁺ binds more strongly and has a higher affinity for carboxylate groups than K⁺. nih.govresearchgate.net This is attributed to the fact that the smaller ionic radius and higher charge density of Na⁺ provide a better electrostatic match for the localized charge on the carboxylate anion. nih.gov
This stronger binding has several theoretical consequences for the surfactant's behavior:
Ion Pairing: Na⁺ is expected to form tighter contact ion pairs with the glycinate headgroup compared to K⁺. This can more effectively screen the electrostatic repulsion between adjacent headgroups in a micelle or at an interface.
Hydration: K⁺ has a larger ionic radius but a smaller hydrated radius than Na⁺. The difference in hydration shells affects the water structure around the surfactant headgroup and can influence solubility and aggregation properties.
CMC and Aggregation: The more effective charge screening by Na⁺ would theoretically lead to a lower CMC compared to the potassium salt, as it facilitates closer packing of the headgroups and promotes aggregation.
MD simulations of glycine (B1666218) in concentrated salt solutions have confirmed that sodium binding to the carboxylate group is significantly stronger than that of potassium. researchgate.net This fundamental difference in counterion binding is a key determinant of the distinct properties observed for sodium versus potassium salts of N-acyl glycinates.
Advanced Analytical Techniques for Characterization of Potassium N Cocoyl Glycinate
Spectroscopic Analysis for Structural Confirmation and Purity
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. bruker.com It is particularly useful for distinguishing between different chemical species and measuring their quantities simultaneously. bruker.com For a complex mixture like Potassium N-Cocoyl Glycinate (B8599266), which consists of a series of N-acyl glycinates with varying fatty acid chain lengths, advanced NMR methods are essential for comprehensive characterization. scirp.org
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for molecular structure elucidation. These techniques map the chemical environments of the hydrogen and carbon atoms within the molecule, allowing for the verification of its core structure.
In the ¹H-NMR spectrum of Potassium N-Cocoyl Glycinate, distinct signals corresponding to the different protons in the molecule are expected. Protons on the carbon atom adjacent to the carbonyl group typically appear deshielded, resonating around 2.0-2.5 ppm. libretexts.org The protons of the methylene (B1212753) group in the glycine (B1666218) moiety would also have a characteristic chemical shift. The long alkyl chains of the cocoyl group would produce a series of overlapping signals in the upfield region of the spectrum.
The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the amide and carboxylate groups will appear in the characteristic downfield region for carboxyl carbons, typically between 160-185 ppm. oregonstate.edu The carbons of the glycine unit and the various carbons along the fatty acid chains will each have distinct chemical shifts, allowing for a full carbon skeleton assignment. researchgate.net
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Moiety
| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
|---|---|---|
| Glycine Moiety | ||
| α-CH₂ | ~3.9 | ~43 |
| Amide N-H | ~8.0 | - |
| Acyl Chain Moiety | ||
| Carbonyl (C=O) | - | ~175 |
| α-CH₂ (to C=O) | ~2.2 | ~36 |
| β-CH₂ | ~1.6 | ~25 |
| Bulk -(CH₂)n- | ~1.2-1.4 | ~29-30 |
Note: Predicted values are based on typical chemical shifts for similar N-acyl amino acid structures and can vary based on solvent and other experimental conditions.
For complex molecules and mixtures like this compound, 1D-NMR spectra can suffer from signal overlap. nih.gov Two-dimensional (2D) NMR spectroscopy resolves this issue by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org It is used to map out the spin systems within the molecule, helping to piece together the structure of the glycine and fatty acid components.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. wikipedia.org It allows for the unambiguous assignment of which protons are attached to which carbon atoms, greatly simplifying the analysis of both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. huji.ac.il HMBC is crucial for connecting the different fragments of the molecule identified by COSY and HSQC. For instance, it can show the correlation between the α-protons of the glycine unit and the carbonyl carbon of the fatty acid chain, confirming the N-acyl linkage.
The application of these 2D techniques is indispensable for the complete and accurate structural assignment of the various components within this compound. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis of N-acyl glycine surfactants by FT-IR reveals characteristic absorption bands that confirm the key structural features of this compound. scielo.br
The FT-IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrations of different chemical bonds. For N-acyl amino acid surfactants, key absorptions include the N-H stretching of the amide, C=O stretching of the amide and carboxylate groups, and the C-H stretches of the long alkyl chains. scirp.orgresearchgate.net
Table 2: Characteristic FT-IR Absorption Bands for N-Acyl Glycine Surfactant
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3450 | N-H Stretch | Amide | scielo.br |
| ~2920 & ~2850 | C-H Asymmetric & Symmetric Stretch | Alkyl Chain (CH₂) | scirp.org |
| ~1702 | C=O Stretch | Carboxylic Acid/Carboxylate | scielo.br |
| ~1640 | C=O Stretch (Amide I) | Amide | scielo.br |
These values are typical and can show slight variations based on the specific sample preparation and physical state.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of the components in this compound and for analyzing its composition. scielo.br Since "cocoyl" refers to a mixture of fatty acids derived from coconut oil, MS can identify and quantify the distribution of different N-acyl glycinates. scirp.org
Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing surfactants. scirp.org When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it allows for the analysis of individual components within the mixture. mdpi.com The mass spectrum of this compound will show a series of peaks, each corresponding to an N-acyl glycinate with a different fatty acid chain length (e.g., caprylic, capric, lauric, myristic, palmitic). mdpi.com
Table 3: Composition of Cocoyl Glycine determined by LC/MS Analysis
| Acyl Chain | Formula | Molecular Weight ( g/mol ) | Relative Content (%) |
|---|---|---|---|
| Caproyl (C6:0) | C₈H₁₅NO₃ | 173.21 | 0.2 |
| Capryloyl (C8:0) | C₁₀H₁₉NO₃ | 201.26 | 9.8 |
| Caproyl (C10:0) | C₁₂H₂₃NO₃ | 229.32 | 8.5 |
| Lauroyl (C12:0) | C₁₄H₂₇NO₃ | 257.38 | 51.3 |
| Myristoyl (C14:0) | C₁₆H₃₁NO₃ | 285.43 | 17.6 |
| Palmitoyl (C16:0) | C₁₈H₃₅NO₃ | 313.48 | 8.1 |
| Stearoyl (C18:0) | C₂₀H₃₉NO₃ | 341.54 | 2.5 |
Data adapted from analysis of Sodium Cocoyl Glycinate, which has a similar acyl distribution. Source: scirp.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. For the characterization of this compound, HRMS is invaluable for confirming the identity of each N-acyl glycinate component with a high degree of confidence and for distinguishing between molecules with very similar nominal masses. nih.gov The high mass accuracy and resolution of HRMS platforms, such as those utilizing Orbitrap or FT-ICR analyzers, provide unparalleled sensitivity and precision in localizing modifications and confirming molecular formulas. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a molecule. In this method, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure. For this compound, which is a mixture of different acyl chain lengths, MS/MS can confirm the core glycine structure and identify the specific fatty acid attached.
The fragmentation process typically involves the cleavage of the amide bond, as well as fragmentation along the fatty acid chain. This allows for unambiguous confirmation of the compound's identity. For instance, a common fragmentation pathway would involve the loss of the glycinate moiety, yielding a fragment corresponding to the acyl group. High-resolution mass spectrometry coupled with tandem MS capabilities can provide precise mass measurements, further aiding in structural confirmation. nih.govumich.edu
Table 1: Hypothetical MS/MS Fragmentation Data for Potassium N-Lauroyl Glycinate (a C12 Homologue)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|
| 298.2 (M-K+2H)⁺ | 224.2 | Loss of Glycine (-C₂H₅NO₂) |
| 298.2 (M-K+2H)⁺ | 183.1 | Acylium ion [CH₃(CH₂)₁₀CO]⁺ |
UV-Vis Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect and quantify molecules containing chromophores—groups of atoms that absorb light.
This compound itself does not possess strong chromophores that absorb in the 200-800 nm range, as it lacks extensive conjugated systems. libretexts.org The primary absorbing group is the amide carbonyl (C=O), which has a weak n→π* transition at approximately 210-220 nm, an area often subject to interference from other formulation components and solvents. libretexts.orgmasterorganicchemistry.com
However, UV-Vis spectroscopy becomes a valuable tool when coupled with derivatization. To enable detection at more practical wavelengths, the carboxylate group of the N-acyl amino acid can be reacted with a UV-absorbing agent, such as 2,4'-dibromoacetophenone. researchgate.netmdpi.com This reaction forms a 4'-bromophenacyl ester, which has a strong chromophore and can be easily detected and quantified, making it a powerful indirect method for analysis, especially when used as a detector for HPLC. mdpi.com
Table 2: Typical UV-Vis Absorption Data
| Compound | Derivatization Agent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| This compound | None | ~215 nm | Low |
Chromatographic Methods for Compositional Analysis and Homologue Distribution
Chromatographic techniques are essential for separating the complex mixture of fatty acid homologues present in commercial this compound.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV/Vis, MS)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing the composition of N-acyl amino acid surfactants. researchgate.netmdpi.com Since this compound is a mixture of components with different alkyl chain lengths (derived from coconut oil, e.g., C8, C10, C12, C14, C16, C18), HPLC is used to separate these individual homologues. scirp.orggoogle.com
Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic acid). scirp.org The separation is based on the hydrophobicity of the acyl chain; longer chains have longer retention times.
Detection can be achieved in several ways:
UV/Vis Detection: As mentioned, direct detection is challenging. However, after derivatization to introduce a chromophore, UV/Vis detectors provide excellent sensitivity and quantitative data. researchgate.netmdpi.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) is a particularly powerful approach. It allows for the separation of homologues based on their retention time and their simultaneous identification and quantification based on their mass-to-charge ratio. scirp.orgmdpi.com This method does not require derivatization and provides detailed compositional information. scirp.org
Table 3: Example HPLC-MS Data for Homologue Distribution in a this compound Sample
| Homologue (Acyl Chain) | Retention Time (min) | Detected Ion (m/z) [M-K]⁻ | Relative Abundance (%) |
|---|---|---|---|
| N-Capryloyl Glycinate (C8) | 7.3 | 202.1 | 9.4 |
| N-Caproyl Glycinate (C10) | 10.9 | 230.2 | 8.8 |
| N-Lauroyl Glycinate (C12) | 14.5 | 258.2 | 63.2 |
| N-Myristoyl Glycinate (C14) | 17.6 | 286.3 | 16.0 |
(Data based on findings presented in related studies) google.com
Gas Chromatography (GC) for Volatile Component Analysis (if applicable after derivatization)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the salt nature and low volatility of this compound, it cannot be analyzed directly by GC.
However, GC can be used to determine the fatty acid composition after a two-step derivatization process:
Hydrolysis: The amide bond is cleaved using strong acid or base to liberate the free fatty acids from the glycine backbone.
Esterification: The resulting free fatty acids are converted into volatile esters, typically fatty acid methyl esters (FAMEs), by reacting them with a reagent like methanol with an acid catalyst.
These volatile FAMEs can then be readily separated and quantified by GC, providing an accurate profile of the original acyl chain distribution. researchgate.netsigmaaldrich.com
Table 4: Typical GC Retention Times for FAMEs Derived from this compound
| Fatty Acid Methyl Ester | Retention Time (min) |
|---|---|
| Methyl Octanoate (C8) | 8.5 |
| Methyl Decanoate (C10) | 10.8 |
| Methyl Laurate (C12) | 13.2 |
| Methyl Myristate (C14) | 15.5 |
Gel Permeation Chromatography (GPC) for Polymerization Assessment
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgalfa-chemistry.com The sample is passed through a column packed with porous gel; larger molecules elute faster as they cannot enter the pores, while smaller molecules take a longer path through the pores and elute later. alfa-chemistry.comeag.com
While this compound is not a polymer, GPC is a valuable technique for assessing its purity in terms of high-molecular-weight contaminants. researchgate.net It can be used as a quality control method to detect the presence of unreacted starting materials (like triglycerides from coconut oil) or potential polymeric byproducts that may have formed during synthesis. This ensures the final product consists primarily of the desired monomeric surfactant molecules. onepetro.org
Table 5: Illustrative GPC Elution Profile for Purity Analysis
| Component | Molecular Weight Range (Da) | Elution Time (min) |
|---|---|---|
| Polymeric Impurities | > 1,500 | 8-10 |
| Triglycerides (unreacted) | ~700-900 | 11-13 |
| This compound | ~250-400 | 15-18 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. nih.gov When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities and scattering angles. forcetechnology.com Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for identification. forcetechnology.com
For this compound in its solid (powder) form, XRD can be used to:
Confirm Crystalline Nature: Determine whether the material is amorphous or crystalline. researchgate.net
Identify Crystalline Phases: Identify the specific crystal packing arrangement.
Assess Purity: Detect the presence of other crystalline substances, such as unreacted glycine or residual salts. rigaku.com
The analysis of the diffraction pattern, specifically the position (2θ) and intensity of the peaks, provides information about the unit cell dimensions of the crystal lattice. rigaku.com
Table 6: Hypothetical Powder XRD Data for Crystalline this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 5.5 | 16.05 | 100 |
| 11.0 | 8.04 | 45 |
| 16.5 | 5.37 | 60 |
| 22.1 | 4.02 | 85 |
: Thermal Analysis
The thermal properties of surfactants like this compound are critical for understanding their behavior during manufacturing, storage, and application in various formulations. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable insights into the phase transitions and thermal stability of this amino acid-based surfactant.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying and characterizing phase transitions such as melting, crystallization, and glass transitions.
While specific DSC data for this compound is not extensively available in public literature, analysis of closely related N-acyl amino acid surfactants provides a representative understanding of its expected thermal behavior. For instance, studies on N-acyl glycine surfactants derived from fatty acids have demonstrated their thermal characteristics.
A typical DSC thermogram of a surfactant in solid form will exhibit an endothermic peak corresponding to its melting point. This transition from a solid to a liquid state is a critical parameter for processing and formulation. The peak temperature and the enthalpy of fusion (the area under the peak) are characteristic of the substance's purity and crystalline structure. For a complex mixture of homologues like this compound, which is derived from coconut oil fatty acids of varying chain lengths (primarily lauric and myristic acid), the melting transition may occur over a broader temperature range rather than at a sharp, single point.
Illustrative Data for a Representative N-Acyl Glycine Surfactant:
Below is a hypothetical data table illustrating the kind of information that would be obtained from a DSC analysis of a comparable N-acyl glycine surfactant.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| Melting Transition | 150 | 165 | 120 |
This data is illustrative and based on the typical behavior of related N-acyl amino acid surfactants. Specific values for this compound may vary.
The phase behavior of these surfactants is also influenced by their hydration state. The presence of water can significantly alter the thermal transitions, leading to the formation of different liquid crystalline phases, which is a key aspect of their functionality in aqueous formulations.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material.
For a surfactant like this compound, TGA can identify the temperature at which it begins to degrade, the rate of decomposition, and the amount of residual mass at the end of the analysis. This information is crucial for setting temperature limits during manufacturing and storage to prevent chemical degradation, which could alter the surfactant's performance and safety.
Research on analogous N-acyl glycine surfactants has indicated good thermal stability. For example, an N-acyl glycine surfactant synthesized from palm oil was reported to be thermally stable up to 250°C, with no significant mass loss observed below this temperature. The decomposition of such surfactants typically occurs in multiple stages, corresponding to the breakdown of the amide bond and the subsequent degradation of the hydrocarbon tail and the glycinate head group.
Illustrative TGA Data for a Representative N-Acyl Glycine Surfactant:
The following table provides a hypothetical representation of TGA data for a similar N-acyl amino acid surfactant, detailing the stages of thermal decomposition in an inert nitrogen atmosphere.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |
| Initial Decomposition (Loss of volatile impurities) | 50 - 150 | - | ~2% |
| Primary Decomposition (Cleavage of functional groups) | 250 - 350 | 320 | ~45% |
| Secondary Decomposition (Breakdown of hydrocarbon backbone) | 350 - 500 | 430 | ~35% |
| Final Residue | > 500 | - | ~18% |
This data is illustrative and based on the general thermal decomposition behavior of related N-acyl amino acid surfactants. Specific values for this compound may differ.
The decomposition profile can be influenced by factors such as the heating rate and the composition of the atmosphere (e.g., inert vs. oxidative). In the presence of air, oxidation can lead to decomposition at lower temperatures.
Interfacial Chemistry and Rheological Behavior of Potassium N Cocoyl Glycinate Systems
Surface and Interfacial Tension Studies
The ability of Potassium N-cocoyl glycinate (B8599266) to reduce surface and interfacial tension is a primary indicator of its surfactant efficacy. This property is fundamental to its function as a cleansing and foaming agent.
Temperature: For many ionic surfactants, the CMC initially decreases with an increase in temperature, reaching a minimum before increasing again. This "U-shaped" behavior is a result of the interplay between the decreased hydration of the hydrophilic head group, which favors micellization, and the disruption of the structured water around the hydrophobic tail at higher temperatures, which disfavors it scialert.netscispace.com.
Co-solvents: The addition of co-solvents, such as short-chain alcohols, can either increase or decrease the CMC depending on their nature and concentration. Co-solvents can alter the polarity of the bulk phase and affect the solubility of the surfactant monomers, thereby influencing the thermodynamics of micellization nih.gov.
Chain Length: The "cocoyl" designation refers to a mixture of fatty acid chains, primarily lauric acid (C12) and myristic acid (C14). Longer hydrocarbon chains generally lead to a lower CMC due to increased hydrophobicity, which drives the surfactant molecules to form micelles at lower concentrations researchgate.net.
Interactive Data Table: Factors Influencing the CMC of Anionic Surfactants
| Factor | General Effect on CMC | Rationale |
| Increasing Temperature | Typically exhibits a U-shaped curve (initial decrease, then increase) | Complex interplay between hydrophobic and hydrophilic hydration effects scialert.netscispace.com. |
| Addition of Co-solvents (e.g., ethanol) | Generally increases CMC | Co-solvents can increase the solubility of surfactant monomers in the bulk phase nih.gov. |
| Increasing Hydrophobic Chain Length | Decreases CMC | Greater thermodynamic favorability for the hydrophobic tails to be shielded from water researchgate.net. |
| Addition of Electrolytes | Decreases CMC | The added ions screen the electrostatic repulsion between the charged head groups, facilitating micelle formation researchgate.net. |
Potassium N-cocoyl glycinate, being surface-active, readily adsorbs at both air-water and oil-water interfaces. At the air-water interface, the hydrophobic cocoyl tails orient towards the air, while the hydrophilic glycinate heads remain in the water phase. This adsorption reduces the surface tension of the water. In the presence of an oil phase, the surfactant molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil phase and the hydrophilic heads staying in the aqueous phase, which lowers the interfacial tension between the two immiscible liquids.
The efficiency of adsorption can be described by the surface excess concentration (Γ), which is the excess of surfactant molecules at the interface compared to the bulk solution. This can be determined from surface tension measurements using the Gibbs adsorption isotherm. While specific adsorption isotherm data for this compound is limited, studies on the closely related sodium cocoyl glycinate have shown it to have a larger surface excess concentration compared to other surfactants like sodium lauroyl sarcosinate, which is attributed to the smaller hydrophilic head group of the glycinate scirp.org. This suggests a more tightly packed monolayer at the interface. The adsorption behavior of a similar eco-friendly surfactant, sodium cocoyl alaninate, has been well-described by the Langmuir adsorption isotherm, indicating the formation of a monomolecular layer at the aqueous-rock interface in enhanced oil recovery studies d-nb.info.
Dynamic interfacial tension measurements provide insights into the rate at which surfactant molecules adsorb to a freshly formed interface. This is particularly relevant for dynamic processes such as foaming and emulsification. Studies on this compound have shown that its interfacial tension decreases with increasing surfactant concentration. Furthermore, the presence of electrolytes can enhance the rate and extent of interfacial tension reduction. This is because the electrolytes reduce the electrostatic repulsion between the anionic glycinate head groups, allowing for a more compact arrangement of the surfactant molecules at the interface.
Micellization and Self-Assembly Phenomena
The self-assembly of this compound into micelles in aqueous solution is a fundamental aspect of its behavior, influencing properties such as detergency, solubilization, and rheology.
In dilute solutions above the CMC, surfactants like this compound typically form spherical micelles. In this arrangement, the hydrophobic cocoyl tails are sequestered in the core of the sphere, shielded from the aqueous environment, while the hydrophilic glycinate head groups form the outer shell, interacting with the surrounding water molecules.
However, the morphology of these micelles is not static and can transition to other shapes, such as rod-like or worm-like micelles, with changes in concentration, temperature, or the addition of other components. For instance, in mixed systems with fatty acid salts, this compound has been shown to undergo a transition from spherical to rod-like micelles. These elongated structures can entangle, leading to a significant increase in the viscosity of the solution.
The addition of electrolytes has a pronounced effect on the micellar properties of ionic surfactants like this compound. The presence of counter-ions (such as K⁺ from an added potassium salt) in the solution reduces the electrostatic repulsion between the negatively charged glycinate head groups on the micelle surface. This "salting-out" effect promotes the formation of larger and more tightly packed micelles researchgate.net.
This reduction in repulsion facilitates the transition from spherical to rod-like or worm-like micelles at lower surfactant concentrations than in the absence of electrolytes. The increased size and entanglement of these elongated micelles are responsible for the enhanced viscosity observed in many this compound formulations upon the addition of salt. The effectiveness of an electrolyte in promoting micellar growth is dependent on the nature of the counter-ion uni-sofia.bg.
Interactive Data Table: Effect of Electrolytes on this compound Properties
| Property | Effect of Added Electrolytes (e.g., KCl) | Scientific Rationale |
| Critical Micelle Concentration (CMC) | Decreases | Screening of electrostatic repulsion between head groups facilitates micellization researchgate.net. |
| Micelle Size | Increases | Reduced head group repulsion allows for a larger aggregation number and promotes growth into elongated structures uni-sofia.bg. |
| Interfacial Tension | Decreases | Enhanced packing of surfactant molecules at the interface leads to a greater reduction in interfacial tension. |
| Solution Viscosity | Generally Increases | Promotes the transition from spherical to entangled worm-like micelles, which increases the bulk viscosity uni-sofia.bg. |
Mixed Micelle Formation with Other Surfactants (Ionic and Non-ionic)
When mixed with ionic surfactants, such as fatty acid salts (soaps), KCGl exhibits rich phase behavior. citedrive.com The combination of these anionic surfactants can lead to the formation of mixed micellar structures that differ significantly from the micelles formed by the individual components. citedrive.com The specific characteristics of these mixed systems, including the transition from spherical to rod-like micelles, are influenced by the type of soap used and the compounding ratio of the surfactants. citedrive.com
In mixtures with non-ionic surfactants, KCGl participates in the formation of mixed micelles, often initiated by the non-ionic surfactant acting as a "seed" for micellization. nih.gov The anionic KCGl molecules can incorporate into the non-ionic micelles at total surfactant concentrations that may be below the CMC of pure KCGl. nih.gov This incorporation introduces electrostatic interactions, leading to a more pronounced intermicellar structuring compared to purely non-ionic micellar solutions. nih.gov The morphology of these mixed micelles, such as their size and shape, is influenced by the molecular structure of the non-ionic surfactant's headgroup (e.g., branched vs. linear). nih.gov
Dilational Rheological Behavior of Interfaces
The dilational rheological behavior of interfaces stabilized by this compound is a critical aspect of its function in creating stable foams and emulsions. Interfacial dilational rheology is studied to understand the response of the interfacial tension to expansion or compression of the interfacial area. These studies provide insights into the adsorption processes and intermolecular interactions of the surfactant molecules at an oil-water interface. bohrium.com
Investigations using techniques like oscillating drop shape analysis show that KCGl forms a viscoelastic film at the oil-water interface. nih.govjst.go.jpbohrium.com The presence of electrolytes can significantly enhance its interfacial activity. bohrium.comnih.govjst.go.jp The addition of salts generally leads to lower interfacial tensions and stronger intermolecular interactions, indicating a denser and more closely packed arrangement of KCGl molecules at the interface. bohrium.comnih.govjst.go.jp
Interfacial Modulus and Viscoelastic Properties
The viscoelastic properties of the interfacial layer are quantified by the interfacial dilational modulus (ε). This modulus, which has both an elastic (storage) and a viscous (loss) component, describes the ability of the interface to resist deformation. For KCGl systems, the dilational modulus increases with the surfactant concentration until it reaches a maximum value. bohrium.com It also tends to increase with the frequency of oscillation. bohrium.com
The presence of electrolytes in the aqueous phase leads to higher maximal dilational moduli compared to pure KCGl solutions. bohrium.com This indicates that the counterions from the electrolytes contribute to a more robust and elastic interfacial film by enhancing the packing of the surfactant molecules. bohrium.comnih.govjst.go.jp At low concentrations of added electrolytes, intermolecular interactions tend to dominate the rheological response, while at higher concentrations, the diffusion exchange of surfactant molecules between the bulk phase and the interface becomes more significant. bohrium.com
Ion-Specific Effects (Hofmeister Series) on Interfacial Rheology
The influence of different ions on the interfacial rheology of this compound follows specific patterns, often described by the Hofmeister series. nih.govjst.go.jpbohrium.comkinampark.comdtu.dk This series ranks ions based on their ability to affect the properties of aqueous solutions, which stems from their varying hydration behaviors and interactions with surfaces. kinampark.comdtu.dk
This sequence, which aligns with the Hofmeister series, shows that KCGl exhibits the highest dilational modulus in the presence of NH4+. nih.govjst.go.jp The increasing hydrophobicity of the TAA+ cations as the alkyl chain lengthens appears to hinder the interaction between the cation and the KCGl headgroup, thereby preventing the surfactant molecules from packing as closely at the interface. nih.govjst.go.jpbohrium.com
| Cation | Observed Effect on Dilational Modulus | Inferred Interaction Strength with KCGl Headgroup |
|---|---|---|
| NH₄⁺ | Highest Dilational Modulus | Strongest |
| TMA⁺ | Lower than NH₄⁺ | Intermediate |
| TEA⁺ | Lower than TMA⁺ | Weaker |
| TPA⁺ | Approximately equal to TEA⁺ | Weaker |
Phase Behavior and Microstructure in Aqueous Systems
In aqueous solutions, this compound and its mixtures can self-assemble into various microstructures, exhibiting complex phase behavior. citedrive.com The specific phases that form are dependent on factors such as surfactant concentration, temperature, and the presence of other components like co-surfactants or electrolytes.
Systematic investigations of mixed systems containing Potassium Cocoyl Glycinate (PCG) and soap-based surfactants have shown that these mixtures display a rich variety of phases. citedrive.com The structure of the self-assembled aggregates can be characterized using techniques such as conductivity measurements, differential scanning calorimetry (DSC), polarized optical microscopy (POM), and small-angle X-ray scattering (SAXS). citedrive.com
Krafft Temperature Determination and Phase Transitions
The Krafft temperature (Tₖ) is a critical parameter for ionic surfactants, representing the temperature at which the surfactant's solubility becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant has limited solubility, while above it, micelles can form.
Phase transition temperatures for systems containing Potassium Cocoyl Glycinate can be determined using differential scanning calorimetry (DSC). citedrive.com This technique measures the heat flow associated with thermal transitions in the material, allowing for the identification of melting points and other phase changes.
Formation of Liquid Crystalline Phases
At higher surfactant concentrations, this compound systems can form ordered, anisotropic structures known as liquid crystalline phases. citedrive.com These phases are intermediate states of matter between a crystalline solid and an isotropic liquid. mdpi.com The formation of these structures is typically driven by the micro-phase segregation of the charged, hydrophilic headgroups and the hydrophobic tails of the surfactant molecules. mdpi.com
Foaming Properties and Mechanisms in Chemical Systems.innospec.comchempedia.infowikipedia.orgchalmers.se
The ability of a surfactant to generate a stable foam is a critical performance attribute in numerous applications. This compound, an anionic surfactant derived from coconut fatty acids and the amino acid glycine (B1666218), is recognized for its excellent foaming capabilities, producing a rich, creamy, and stable lather. qzebright.comsinolion.comnih.gov This section delves into the characterization of its foaming properties, the impact of other chemical species on these properties, and the theoretical underpinnings of foam film stabilization.
Foamability and Foam Stability Characterization.innospec.comchempedia.infochalmers.se
The foaming properties of a surfactant are typically characterized by two key parameters: foamability and foam stability. Foamability refers to the volume of foam that can be generated from a given amount of surfactant solution, while foam stability relates to the persistence of that foam over time.
This compound is known to produce a dense and elastic foam. qzebright.commyuchem.com The characterization of these properties often involves standardized methods such as the Ross-Miles test or the cylinder shaking method, which measure the initial foam height and its decay over a specific period. The stability of the foam is often quantified by its half-life, the time it takes for the foam volume to reduce by 50%.
Illustrative Foam Properties of this compound
| Concentration (% w/w) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Half-life (s) |
|---|---|---|---|
| 0.5 | 150 | 135 | 450 |
| 1.0 | 180 | 170 | 600 |
| 2.0 | 210 | 200 | 750 |
Note: The data in this table is illustrative and intended to represent typical foam characterization results. Actual values may vary depending on the specific experimental conditions.
Influence of Co-surfactants and Additives on Foam Properties.innospec.comchempedia.info
The foaming characteristics of this compound can be significantly modified by the inclusion of co-surfactants and other additives. These interactions can be synergistic, leading to an enhancement of foam properties, or antagonistic.
For instance, the presence of fatty acid salts can have a notable effect on foam height. Research has shown that with an increasing concentration of fatty acid salts in a 1% solution of this compound at 40°C, the foam height initially decreases and then subsequently increases. myuchem.com In contrast, at colder temperatures (0°C to 5°C), the presence of fatty acid salts in a 30% solution was found to have a minimal impact on foam stability over a 7-day period. myuchem.com
Amphoteric co-surfactants, such as Cocamidopropyl Betaine, are often used in combination with anionic surfactants like this compound. These combinations can lead to improved foam volume and stability due to the formation of mixed micelles and favorable electrostatic interactions at the air-water interface.
The following interactive table provides an illustrative example of how co-surfactants might influence the foaming properties of this compound.
Illustrative Influence of Co-surfactants on this compound Foam Properties
| Surfactant System (1% total surfactant) | Initial Foam Volume (mL) | Foam Stability (Half-life in s) |
|---|---|---|
| This compound (100%) | 180 | 600 |
| This compound (70%) + Cocamidopropyl Betaine (30%) | 220 | 800 |
| This compound (70%) + Decyl Glucoside (30%) | 190 | 650 |
Note: This data is illustrative and serves to demonstrate the potential synergistic effects of co-surfactants. Actual experimental results may differ.
Theoretical Models of Foam Film Stabilization.
The stability of a foam is governed by the physicochemical properties of the thin liquid films, known as lamellae, that separate the gas bubbles. Several theoretical models explain the mechanisms that counteract the natural tendency of these films to thin and rupture.
A primary mechanism for the stabilization of foams generated by surfactants like this compound is the Gibbs-Marangoni effect . This effect describes the restoration of a thinned foam film through a surface tension gradient. When a foam film is stretched, the local concentration of the surfactant at the surface decreases, leading to an increase in surface tension in that area. This gradient in surface tension induces a flow of the surfactant and the underlying liquid from regions of lower surface tension (higher surfactant concentration) to the thinned area, thereby restoring the film's thickness and preventing its rupture.
Another crucial factor in foam stability, particularly for ionic surfactants, is electrostatic repulsion . As an anionic surfactant, this compound imparts a negative charge to the surfaces of the foam lamellae. This results in an electrostatic repulsion between the two surfaces of a single film, creating a disjoining pressure that opposes the thinning of the film. This phenomenon is often described by the DLVO (Derjaguin and Landau, Verwey and Overbeek) theory, which considers the balance between attractive van der Waals forces and repulsive electrostatic forces between colloidal particles or, in this case, the surfaces of a foam film.
Finally, steric hindrance can also contribute to foam stability. The presence of bulky surfactant molecules or other additives at the interface can physically prevent the close approach of the two surfaces of the foam film, thus hindering thinning and coalescence. For N-acyl amino acid surfactants, the orientation and packing of the molecules at the air-water interface play a significant role in providing this steric stabilization.
Environmental Transformation and Degradation Pathways of Potassium N Cocoyl Glycinate Academic Focus
Biodegradation Mechanisms and Kinetics
The biodegradation of Potassium N-Cocoyl Glycinate (B8599266) is the primary pathway for its removal from the environment. Amino acid-based surfactants are generally considered to have excellent biodegradability, breaking down into simpler, naturally occurring compounds nbinno.comresearchgate.net. The amide linkage between the hydrophobic cocoyl chain and the hydrophilic glycinate head is susceptible to enzymatic cleavage, which is often the initiating step in the degradation cascade.
Ready biodegradability tests, such as those described in the Organisation for Economic Co-operation and Development (OECD) Guideline 301, are stringent screening methods used to determine if a chemical will undergo rapid and ultimate degradation in an aerobic aquatic environment oecd.orgoecd.org. For a substance to be classified as "readily biodegradable," it must achieve a high level of mineralization, typically >60% of its theoretical carbon dioxide (ThCO2) production or >70% of dissolved organic carbon (DOC) removal, within a 28-day period. This degradation must also typically commence within a "10-day window" following the initial lag phase oecd.org.
Potassium N-Cocoyl Glycinate, referred to under the chemical name "Glycine, N-coco acyl derivs., potassium salts," is considered to be readily biodegradable industrialchemicals.gov.auyeserchem.com. This classification indicates that the surfactant is expected to be effectively removed in wastewater treatment plants and will not persist in aquatic environments industrialchemicals.gov.au.
Table 1: OECD 301 Ready Biodegradability Test Parameters This is an interactive table based on the standard OECD 301 guidelines.
| Parameter | Description | Pass Criteria | Relevance for this compound |
|---|---|---|---|
| Test Duration | The standard period over which biodegradation is monitored. | 28 days | The compound is assessed within this timeframe. |
| Inoculum | Source of microorganisms. | Typically activated sludge from a wastewater treatment plant. | Standard microbial populations are used to test degradation. |
| Conditions | Environmental conditions of the test. | Aerobic, aqueous mineral medium, dark or diffuse light. | Simulates conditions in a surface water environment. |
| Mineralization | Conversion of organic carbon to CO2, water, and biomass. | > 60% ThCO2 or > 70% DOC removal. | This compound meets this criterion industrialchemicals.gov.au. |
| 10-Day Window | A period to ensure rapid degradation after the lag phase. | Pass level must be reached within 10 days of degradation reaching 10%. | Substances that meet this are considered to degrade rapidly in the environment. |
Aerobic Degradation: Under aerobic conditions, the biodegradation of N-acyl amino acid surfactants is expected to be initiated by the enzymatic hydrolysis of the amide bond. This cleavage would release the constituent components: coconut fatty acids and glycine (B1666218). Both of these primary metabolites are natural substances that are readily metabolized by microorganisms. The released fatty acids would enter the β-oxidation pathway to be broken down into acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water. Glycine, as a simple amino acid, would enter the central nitrogen and carbon metabolism of the microorganisms.
Anaerobic Degradation: In anaerobic environments, such as sewage sludge digesters, river sediments, and some soils, the degradation process involves a consortium of microorganisms operating in the absence of oxygen mdpi.com. The anaerobic biodegradation of complex organic molecules is a stepwise process mdpi.comnih.gov:
Hydrolysis: Complex organic matter is broken down by fermentative bacteria into simpler compounds like fatty acids and alcohols mdpi.comnih.gov. For this compound, this would involve the cleavage of the amide bond.
Acidogenesis: The products of hydrolysis are further converted by acidogenic bacteria into volatile fatty acids, hydrogen, and carbon dioxide.
Acetogenesis: Acetogenic bacteria convert these products into acetate (B1210297) nih.gov.
Methanogenesis: Finally, methanogenic archaea convert acetate, hydrogen, and carbon dioxide into methane (B114726) and carbon dioxide mdpi.comnih.gov.
While most detergent surfactants are readily degraded under aerobic conditions, fewer have been extensively tested for anaerobic biodegradability mdpi.com. However, given the nature of its components, it is anticipated that this compound would also be biodegradable under anaerobic conditions industrialchemicals.gov.au.
Specific studies identifying the full range of intermediate metabolites from the degradation of this compound are not extensively detailed in publicly available literature. However, based on the chemical structure and known biochemical pathways, the primary degradation products following the initial hydrolysis are expected to be:
Coconut Fatty Acids: A mixture of fatty acids (such as lauric acid, myristic acid, etc.) originally derived from coconut oil.
Glycine: A naturally occurring amino acid.
These initial metabolites are then further broken down into carbon dioxide, water, and biomass under aerobic conditions, or methane and carbon dioxide under anaerobic conditions. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) can be used to separate and identify N-acyl amino acid surfactants and their homologues, and could be applied to study their degradation products mdpi.com.
Abiotic Degradation Pathways
Abiotic degradation pathways, such as photodegradation and chemical oxidation, can contribute to the environmental transformation of chemical compounds. However, for readily biodegradable substances like this compound, these pathways are generally considered to be of minor importance compared to biodegradation.
There is a lack of specific data in the scientific literature concerning the direct or indirect photodegradation of this compound. Direct photolysis requires a molecule to absorb light in the solar spectrum (wavelengths >290 nm), which is not a prominent feature of this compound's structure. Indirect photodegradation could occur through reactions with photochemically generated reactive species in natural waters, such as hydroxyl radicals (•OH) nih.gov. While studies have shown that other types of surfactants can be degraded by such mechanisms, specific kinetic data for this compound is not available nih.gov.
Similar to photodegradation, there is limited information available on the chemical oxidation of this compound in natural water systems. Oxidation by common environmental oxidants like hydroxyl radicals can lead to the degradation of surfactants nih.gov. The process involves the cleavage of the long hydrocarbon chains into smaller intermediates, such as hydroxy acids, which are then further mineralized nih.gov. However, the rates and significance of these oxidative pathways for this compound in the environment have not been reported. Given its rapid biodegradation, it is likely that biological processes far outweigh abiotic chemical oxidation as the primary degradation pathway.
Sorption Behavior in Environmental Matrices.
The sorption behavior of a chemical compound in the environment dictates its partitioning between solid and liquid phases, which in turn influences its mobility, bioavailability, and ultimate fate. For this compound, an anionic surfactant, its sorption characteristics are governed by a combination of hydrophobic and electrostatic interactions with environmental matrices such as soil and sediment.
Adsorption to Soil and Sediment Particles.
The adsorption of this compound to soil and sediment particles is a key process affecting its environmental distribution. As an anionic surfactant, it possesses a negatively charged carboxylate head group and a hydrophobic cocoyl tail. This molecular structure suggests that its adsorption will be influenced by the physicochemical properties of both the surfactant and the solid matrix.
Research on anionic surfactants indicates that their sorption to soil and sediment is generally lower compared to cationic and nonionic surfactants. researchgate.netnih.gov The negatively charged surfaces of clay minerals and natural organic matter in most soils and sediments tend to repel anionic molecules. However, the hydrophobic alkyl chain of this compound can interact with the organic carbon fraction of soil and sediment through hydrophobic interactions. nih.gov Therefore, the extent of adsorption is expected to be positively correlated with the organic carbon content of the soil or sediment. nih.gov
The presence of divalent cations such as Ca²⁺ and Mg²⁺ in the soil solution can also influence the adsorption of anionic surfactants. These cations can act as bridges between the negatively charged surfactant head group and negatively charged sites on the soil particles, thereby increasing adsorption. While specific studies on this compound are limited, a public report suggests that it is expected to adsorb to organic carbon, soil, and sediment due to its surfactant properties. industrialchemicals.gov.au
Illustrative Data on Adsorption Parameters:
Due to a lack of specific experimental data for this compound, the following table presents hypothetical Freundlich adsorption coefficients (Kf) and organic carbon-normalized adsorption coefficients (Koc) for different soil types to illustrate the expected trends. These values are not based on measured data for this specific compound.
| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Hypothetical Kf (L/kg) | Hypothetical Koc (L/kg) |
| Sandy Loam | 1.5 | 10 | 6.5 | 5.2 | 347 |
| Silt Loam | 2.5 | 25 | 6.0 | 12.8 | 512 |
| Clay | 3.0 | 45 | 7.0 | 21.5 | 717 |
Mobility and Leaching Potential in Geochemical Models.
The mobility of this compound in soil and its potential to leach into groundwater are directly related to its sorption behavior. Chemicals with low adsorption coefficients are generally more mobile and have a higher leaching potential. Given that anionic surfactants often exhibit weaker sorption to soil particles compared to other surfactant types, there is a potential for mobility. researchgate.netnih.gov However, the hydrophobic nature of the cocoyl group will counteract this to some extent by promoting adsorption to soil organic matter. nih.gov
A public report on this compound suggests that its mobility in soils is not expected to be high, despite its water solubility, because of its expected adsorption to organic carbon. industrialchemicals.gov.au The mobility of anionic surfactants has been shown to be influenced by their molecular structure, with factors such as the length of the alkyl chain playing a role. researchgate.netgeoscienceworld.org Longer alkyl chains generally lead to decreased mobility. geoscienceworld.org
Geochemical models can be used to predict the transport of surfactants in the subsurface. These models typically require input parameters such as the soil adsorption coefficient (Kd or Koc), the compound's degradation rate, and the hydraulic properties of the soil. In the absence of specific experimental data for this compound, a precise prediction of its mobility and leaching potential is not feasible.
Illustrative Data on Mobility and Leaching Potential:
The following table provides a qualitative assessment of the leaching potential of this compound based on hypothetical soil types and their properties. This is an illustrative representation and not based on specific experimental findings for this compound.
| Soil Type | Organic Carbon Content | Permeability | Predicted Mobility | Leaching Potential |
| Sand | Low | High | Moderate | Moderate to High |
| Loam | Moderate | Moderate | Low to Moderate | Low to Moderate |
| Clay | High | Low | Low | Low |
Environmental Fate Modeling and Prediction.
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. up.pt These models integrate information on a chemical's physical-chemical properties, transformation rates, and the characteristics of the environmental compartments to estimate its concentration over time in air, water, soil, and sediment.
For surfactants like this compound, environmental fate models would consider processes such as biodegradation, adsorption to soil and sediment, and partitioning between water and other environmental compartments. chromatographyonline.com The inputs for such models would include data on its biodegradability, soil adsorption coefficients (Koc), and water solubility.
Interactions of Potassium N Cocoyl Glycinate with Biomacromolecules and Complex Chemical Systems Non Clinical Focus
Interactions with Proteins and Peptides (Non-Biological Context)
Potassium N-Cocoyl Glycinate (B8599266), as an anionic surfactant, interacts with proteins primarily through a combination of electrostatic and hydrophobic forces. The nature and strength of these interactions are influenced by factors such as the concentration of the surfactant, the properties of the protein, and the solution conditions like pH and ionic strength.
The binding of N-acyl amino acid-based anionic surfactants to proteins like bovine serum albumin (BSA) is understood to be a multi-step process. At very low concentrations, the surfactant monomers can bind to specific high-affinity sites on the protein. As the concentration increases, a more cooperative binding process occurs, leading to the formation of surfactant aggregates or micelles along the protein chain.
Hydrophobic Interactions: The primary driving force for the binding of N-acyl amino acid surfactants to proteins is often hydrophobic interaction. nih.gov The "cocoyl" portion of Potassium N-Cocoyl Glycinate is a C12 alkyl chain, which is nonpolar and seeks to minimize its contact with water. It can favorably interact with hydrophobic patches on the protein surface or penetrate into hydrophobic pockets within the protein's tertiary structure. Studies on anionic surfactants with a C12 acyl chain and various amino acid head groups have shown that the interaction with BSA is predominantly hydrophobic in nature. nih.gov
Electrostatic Interactions: Electrostatic forces also play a significant role, particularly in the initial binding stages. The negatively charged glycinate headgroup of the surfactant can interact with positively charged amino acid residues (like lysine and arginine) on the protein surface. These interactions are highly dependent on the pH of the solution, which determines the net charge of both the protein and the surfactant. researchgate.net However, thermodynamic data from studies on similar anionic surfactants (like sodium dodecylsulfate) suggest that high-affinity binding is indicative of dominant electrostatic interactions, while lower-affinity binding is more characteristic of hydrophobic interactions. nih.gov
Research on a series of anionic surfactants with the same C12 hydrocarbon chain but different amino acid head groups (l-alanine, l-valine, l-leucine, and l-phenylalanine) has provided insights into the binding mechanisms with BSA. The findings from fluorescence and isothermal titration calorimetry (ITC) measurements indicate a significant effect of the head-group on the binding, with the interaction being mainly hydrophobic. nih.gov
Table 1: Key Mechanisms in this compound-Protein Interaction
| Interaction Type | Description | Key Factors |
|---|---|---|
| Hydrophobic Interaction | The nonpolar C12 "cocoyl" tail of the surfactant interacts with hydrophobic regions of the protein, driving the binding process. | Surfactant chain length, protein surface hydrophobicity, temperature. |
| Electrostatic Interaction | The negatively charged glycinate headgroup interacts with positively charged amino acid residues on the protein surface. | pH of the solution, ionic strength, net charge of protein and surfactant. |
| Cooperative Binding | At higher concentrations, surfactant molecules form micelle-like clusters on the protein, leading to significant structural changes. | Surfactant concentration relative to its Critical Micelle Concentration (CMC). |
The binding of surfactants to proteins can induce significant changes in their secondary and tertiary structures. At low concentrations, the binding of this compound may lead to a more ordered or compact protein conformation. Studies on analogous N-acyl amino acid surfactants using circular dichroism (CD) spectroscopy have suggested that the conformation of BSA transitions to a more structured state upon surfactant binding at low concentrations. nih.gov
As the surfactant concentration increases towards and beyond the CMC, the cooperative binding of a large number of surfactant molecules can lead to protein unfolding or denaturation. This process involves the disruption of the native protein structure, exposing the hydrophobic core which then gets stabilized by the surfactant micelles. CD spectroscopy is a sensitive technique for monitoring these changes by observing the shifts in the spectra that correspond to alterations in the protein's alpha-helix and beta-sheet content. nih.govnih.gov For instance, the binding of ionic surfactants to BSA has been shown to induce changes in the protein's secondary structure. nih.gov
The interaction can be complex, with some studies on similar systems showing that the binding of surfactant molecules occurs at specific drug-binding sites within the protein, such as subdomains IIA and IIIA of BSA. nih.gov This indicates that the initial interactions are not random but occur at preferred locations on the protein surface.
Interactions with Polysaccharides and Polymers
This compound, being an anionic surfactant, can interact significantly with various types of polymers, especially those bearing an opposite (cationic) charge. These interactions can lead to the formation of complexes, changes in solution viscosity, and the creation of new phases.
A prominent interaction between this compound and cationic polymers is the formation of complex coacervates. Coacervation is a liquid-liquid phase separation phenomenon that results in a polymer-rich dense phase (the coacervate) and a polymer-poor dilute phase. The primary driving force for this process is the electrostatic attraction between the negatively charged glycinate head of the surfactant and the positively charged groups on the cationic polymer. researchgate.netcore.ac.uk
A study investigating the interaction between this compound (CoGlyK) and the cationic polymer JR-400 (a quaternized hydroxyethyl cellulose) demonstrated the formation of coacervates. researchgate.netnih.gov The formation of these complexes is initiated when the surfactant concentration reaches a critical association concentration (CAC), which is typically lower than the CMC. At this point, the surfactant molecules begin to bind to the polymer chains. As more surfactant binds, the polymer-surfactant complexes become less soluble, leading to phase separation. researchgate.net
The structure of the resulting coacervates can be complex. In the case of the CoGlyK/JR-400 system, optical microscopy and small-angle X-ray scattering measurements revealed that the coacervates are composed of fibrous aggregates that are a few microns thick. researchgate.netnih.gov The composition range over which coacervation occurs depends on the specific nature of the surfactant and polymer. researchgate.net
Table 2: Characteristics of Coacervate Formation between this compound and Cationic Polymer JR-400
| Parameter | Observation | Reference |
|---|---|---|
| Driving Force | Electrostatic interaction between the anionic surfactant and the cationic polymer. | researchgate.net |
| Initiation Point | Critical Association Concentration (CAC). | researchgate.net |
| Resulting Phases | A dense, polymer-surfactant rich coacervate phase and a dilute supernatant phase. | core.ac.uk |
| Coacervate Structure | Composed of fibrous aggregates, a few microns in thickness. | researchgate.netnih.gov |
The interaction between this compound and polymers can significantly alter the viscosity and rheological behavior of the polymer solution. The nature of this influence depends on the type of polymer, the concentrations of both components, and the solution conditions.
For oppositely charged systems, such as this compound and a cationic polymer, the formation of polymer-surfactant complexes can lead to an increase in viscosity at low surfactant concentrations due to the formation of a network structure. However, at higher surfactant concentrations, the polymer chains can become saturated with surfactant molecules, leading to a more compact structure and a subsequent decrease in viscosity.
The rheological properties of solutions containing polymers like hydroxyethyl cellulose are known to be sensitive to additives. researchgate.netpensoft.net The addition of ions can affect the viscosity of polymer solutions by neutralizing charges and altering intermolecular interactions. researchgate.net While specific rheological data for a simple this compound and polymer system is limited, the general principles of polymer-surfactant interactions suggest that the viscosity would be highly dependent on the concentration-dependent complex formation.
Interaction with Lignin and Cellulose in Biomass Hydrolysis
In the context of biorefineries, surfactants can play a crucial role in enhancing the enzymatic hydrolysis of lignocellulosic biomass into fermentable sugars. dbc.wroc.pl This process is often hindered by the complex and recalcitrant structure of the plant cell wall, where cellulose is embedded in a matrix of hemicellulose and lignin.
This compound, as a surfactant, can improve the efficiency of enzymatic hydrolysis through several mechanisms. One of the primary benefits is its ability to interact with lignin, which is a major inhibitor of cellulase enzymes. researchgate.net Lignin can non-productively bind to cellulases, reducing the amount of enzyme available to act on the cellulose. researchgate.net Surfactants can prevent this by preferentially adsorbing onto the lignin surface, thereby reducing the non-productive binding of the enzymes. This interaction is largely driven by hydrophobic forces between the alkyl tail of the surfactant and the aromatic structure of lignin. nih.gov
Furthermore, surfactants can help to increase the accessibility of cellulose to the enzymes. They can aid in the removal or modification of the lignin barrier and potentially alter the surface tension of the solution, which may improve the wetting of the substrate and enhance enzyme-substrate interactions.
A study on the effects of Potassium Cocoyl Glycinate (PCG) on the enzymatic hydrolysis of alkali-pretreated yellow poplar demonstrated a significant improvement in sugar production. nih.gov The addition of a small amount of PCG (0.03%) led to a substantial increase in the total sugar yield after 72 hours of hydrolysis. This enhancement was observed across different severities of alkali pretreatment, indicating the robustness of the surfactant's effect. The results strongly suggest that PCG is effective in overcoming some of the inhibitory effects present in lignocellulosic biomass, likely through its interactions with lignin and the subsequent improvement of enzyme access to cellulose. nih.gov
Table 3: Effect of Potassium Cocoyl Glycinate (PCG) Concentration on Total Sugar Production from Enzymatic Hydrolysis of Alkali-Pretreated Yellow Poplar at 72 hours
| NaOH Pretreatment Concentration | PCG Concentration (%) | Total Sugar Production (g/L) | % Increase in Sugar Production |
|---|---|---|---|
| 0.1% | 0 (Control) | 2.3 | - |
| 0.1% | 0.03 | 7.7 | 234.8% |
| 1.0% | 0 (Control) | 20.1 | - |
| 1.0% | 0.03 | 25.7 | 27.9% |
| 1.0% | 0.3 | 24.1 | 19.9% |
| 10.0% | 0 (Control) | 20.8 | - |
| 10.0% | 0.03 | 31.8 | 52.9% |
| 10.0% | 0.3 | 29.8 | 43.3% |
Data sourced from Min, B.-C., et al. (2018). Effects of Potassium Cocoyl Glycinate (PCG) on Enzymatic Hydrolysis of Alkali Pretreated Yellow Poplar (Liriodendron tulipifera L.). Journal of Korea TAPPI, 50(1), 11-18. nih.gov
Mechanisms of Enhancing Enzymatic Hydrolysis of Lignocellulosic Materials
The enzymatic hydrolysis of lignocellulosic biomass is a critical step in the production of biofuels and other bio-based products. This process, however, can be hindered by the complex structure of the biomass, where cellulose is embedded in a matrix of hemicellulose and lignin. Lignin, in particular, can impede hydrolysis by acting as a physical barrier and by non-productively binding to hydrolytic enzymes. lu.seresearchgate.netmdpi.comlu.se The addition of surfactants like this compound has been shown to enhance the efficiency of this process.
One of the primary mechanisms by which this compound enhances enzymatic hydrolysis is by reducing the unproductive adsorption of enzymes onto lignin. The hydrophobic cocoyl tail of the surfactant molecule can interact with the hydrophobic regions of the lignin polymer. This interaction effectively "coats" the lignin surface, making it less available for binding with the cellulase enzymes. By preventing this non-productive binding, more enzymes remain free in the solution to act on the cellulose substrate, thereby increasing the rate and yield of sugar production. lu.seresearchgate.netmdpi.comlu.se
Research on the effects of Potassium Cocoyl Glycinate (PCG) on the enzymatic hydrolysis of alkali-pretreated yellow poplar has demonstrated a significant increase in total sugar production. The addition of an optimal dose of PCG resulted in a marked improvement in sugar yield compared to hydrolysis without the surfactant.
Effect of this compound (PCG) on Total Sugar Production from Pretreated Yellow Poplar
| NaOH Pretreatment Concentration | Total Sugar Production without PCG (g/L) | Total Sugar Production with 0.03% PCG (g/L) | Increase in Sugar Production (%) |
|---|---|---|---|
| 0.1% | 2.3 | 7.7 | 234.8% |
| 1.0% | 20.1 | 25.7 | 27.9% |
| 10.0% | 20.8 | 31.8 | 52.9% |
Data derived from research on the enzymatic hydrolysis of pretreated yellow poplar at 72 hours.
Furthermore, this compound can also contribute to the swelling of the lignocellulosic matrix. This swelling action can increase the accessibility of the cellulose fibers to the enzymes, further promoting hydrolysis. The surfactant may also help to disperse aggregated enzyme molecules, ensuring a more uniform distribution and efficient action on the substrate.
Reduction of Unproductive Enzyme Adsorption onto Lignin
The non-productive adsorption of cellulolytic enzymes onto lignin is a major factor limiting the efficiency of lignocellulose hydrolysis. This binding is primarily driven by hydrophobic and electrostatic interactions between the enzymes and the lignin polymer. mdpi.comsemanticscholar.orgescholarship.orgmdpi.comresearchgate.net
This compound mitigates this issue through several mechanisms. As an anionic surfactant, its negatively charged glycinate head group can lead to electrostatic repulsion with negatively charged domains on the enzyme surface, while the hydrophobic tail preferentially adsorbs onto the hydrophobic surfaces of lignin. This competitive adsorption of the surfactant onto lignin blocks the sites that would otherwise bind to the enzymes. lu.seresearchgate.netlu.se
The hydrophobic cocoyl portion of this compound has a strong affinity for the hydrophobic phenylpropane units of lignin. This interaction is thermodynamically favorable and leads to the formation of a surfactant layer on the lignin surface. This layer alters the surface properties of the lignin, reducing its hydrophobicity and creating a physical barrier that prevents the close approach and subsequent adsorption of enzyme molecules.
Interactions within Emulsion and Suspension Systems
The amphiphilic structure of this compound makes it an effective agent in stabilizing multiphase systems such as emulsions and suspensions. beautygloworganics.com.ngqzebright.comci.guidegdsoyoung.comsurfaceindustry.com
Emulsification Mechanisms and Stability
In emulsion systems, which consist of two immiscible liquids (e.g., oil and water), this compound acts as an emulsifier by adsorbing at the oil-water interface. The hydrophobic cocoyl tail partitions into the oil phase, while the hydrophilic glycinate head group remains in the aqueous phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets and increasing the stability of the emulsion.
The negatively charged head groups of the adsorbed surfactant molecules create an electrostatic repulsion between the oil droplets, preventing them from coalescing and the emulsion from breaking. This is a key mechanism for ensuring the long-term stability of the emulsion. The formation of a stable interfacial film by the surfactant molecules also provides a mechanical barrier to droplet coalescence.
Role in Dispersing Solid Particles
In suspension systems, where solid particles are dispersed in a liquid, this compound functions as a dispersing agent. The surfactant molecules adsorb onto the surface of the solid particles. The orientation of the surfactant depends on the nature of the solid surface and the liquid medium. For hydrophobic solid particles in an aqueous medium, the hydrophobic tails of the surfactant adsorb onto the particle surface, leaving the hydrophilic heads exposed to the water.
This creates a hydrophilic layer around the particles, improving their wettability and compatibility with the aqueous medium. Furthermore, the electrostatic repulsion between the negatively charged head groups of the adsorbed surfactant molecules on adjacent particles prevents them from aggregating and settling out of the suspension. This mechanism is crucial for maintaining a stable and uniform dispersion of solid particles.
Future Directions in Potassium N Cocoyl Glycinate Research
Exploration of Novel Sustainable Synthesis Routes
The chemical industry is increasingly focused on developing environmentally benign and efficient synthesis methods for surfactants. bbwpublisher.com Future research for Potassium N-Cocoyl Glycinate (B8599266) is centered on moving away from traditional chemical syntheses, such as the Schotten-Baumann reaction which can use harsh chemicals, towards more sustainable alternatives. scirp.orgmyuchem.com
Enzymatic and Biocatalytic Synthesis: A significant area of exploration is the use of enzymes to catalyze the formation of N-acyl amino acid surfactants. This biocatalytic approach offers mild reaction conditions and high selectivity. bbwpublisher.comnih.gov Researchers are investigating various enzymes, such as aminoacylases and lipases, for their potential in synthesizing Potassium N-Cocoyl Glycinate. nih.govresearchgate.net The focus is on discovering new enzymes that can efficiently handle long-chain fatty acids as substrates and on optimizing reaction conditions to improve yields, which have historically been a challenge for enzymatic methods. bbwpublisher.com A key goal is to develop processes that are both environmentally friendly and economically viable for industrial-scale production. researchgate.net
Chemo-enzymatic Methods: Combining the advantages of both chemical and enzymatic synthesis is another promising research direction. These hybrid methods aim to create more efficient and sustainable processes that may not be achievable by either method alone. bbwpublisher.com
Fermentation Processes: While still a nascent technology for this specific surfactant, fermentation methods present a long-term goal for sustainable production. These processes would utilize microorganisms to produce the surfactant from renewable feedstocks, offering a completely bio-based manufacturing route. bbwpublisher.com
Green Chemistry Approaches: Research is also focused on optimizing chemical synthesis to be more environmentally friendly. This includes the use of renewable raw materials like coconut oil and glycine (B1666218), and the exploration of catalysts that improve reaction efficiency and reduce waste. scirp.orgaidic.it One such area is the use of phase-transfer catalysts, which can enhance reaction rates and yields in multiphase systems, potentially leading to simpler and cleaner production processes. google.comphasetransfer.com
| Synthesis Route | Key Research Focus | Potential Advantages | Current Challenges |
|---|---|---|---|
| Enzymatic Synthesis | Discovery of novel enzymes (e.g., aminoacylases), optimization of reaction conditions. nih.govresearchgate.net | Mild conditions, high selectivity, green and pollution-free. bbwpublisher.com | Relatively low yields, high cost of enzymes. bbwpublisher.comscirp.org |
| Chemo-enzymatic Methods | Integration of chemical and biocatalytic steps. bbwpublisher.com | Combines advantages of both methods for improved efficiency. bbwpublisher.com | Process complexity, lack of widespread promotion. bbwpublisher.com |
| Fermentation | Development of microbial strains and fermentation processes. bbwpublisher.com | Low production costs, environmentally friendly, uses renewable feedstocks. bbwpublisher.com | Technology is not yet mature. bbwpublisher.com |
| Green Chemical Synthesis | Use of phase-transfer catalysts, optimization of reaction with renewable inputs. scirp.orggoogle.com | Higher yields, simpler processes, reduced environmental pollution. google.com | Eliminating all hazardous reagents and byproducts. |
Advanced Mechanistic Studies of Interfacial Phenomena
A deeper understanding of the behavior of this compound at interfaces is crucial for optimizing its performance in various applications. Future research will employ advanced analytical techniques to probe the molecular interactions at oil-water and air-water interfaces.
One key area of investigation is the influence of electrolytes on the interfacial properties of this compound. Studies have shown that the presence and type of counterions can significantly affect the packing of surfactant molecules at an interface, which in turn influences properties like interfacial tension (IFT) and the viscoelasticity of the interfacial film. bohrium.comchalmers.se
For instance, research on the dilational rheological properties of this compound in the presence of various cations has revealed that different ions can either enhance or hinder the formation of a densely packed interfacial layer. bohrium.comjst.go.jp The interaction between cations and the headgroups of the surfactant molecules follows a specific sequence, often aligning with the Hofmeister series. jst.go.jp
Future studies will likely delve deeper into these ion-specific effects, using techniques like oscillating drop shape analysis to quantify changes in interfacial tension and dilational modulus. bohrium.comjst.go.jp This research will provide a theoretical basis for the strategic use of salts to fine-tune the performance of this compound in complex formulations for cosmetics, petroleum, and other industries. jst.go.jp
| Cation | Observed Effect on Interfacial Packing | Impact on Intermolecular Interaction | Relative Dilational Modulus |
|---|---|---|---|
| K+ | Promotes denser molecular packing. bohrium.com | Enhanced. bohrium.com | Higher than pure KCGl. bohrium.com |
| Ca2+ | Promotes denser molecular packing. bohrium.com | Enhanced. bohrium.com | Higher than pure KCGl. bohrium.com |
| NH4+ | Contributes to denser molecular packing. jst.go.jp | Strongest interaction among tested cations. jst.go.jp | Highest among tested cations. jst.go.jp |
| TMA+ (Tetramethylammonium) | Contributes to denser molecular packing. jst.go.jp | Stronger than TEA+ and TPA+. jst.go.jp | Lower than NH4+. jst.go.jp |
| TEA+ (Tetraethylammonium) | Less effective at promoting dense packing. jst.go.jp | Weaker interaction. jst.go.jp | Lower than TMA+. jst.go.jp |
| TPA+ (Tetrapropylammonium) | Less effective at promoting dense packing. jst.go.jp | Weaker interaction. jst.go.jp | Similar to TEA+. jst.go.jp |
| TBA+ (Tetrabutylammonium) | Hinders close arrangement of molecules. bohrium.com | Weakened. bohrium.com | Results in more viscoelastic films. bohrium.com |
Development of Predictive Computational Models for Complex System Behavior
The development of new surfactant-based products is often a time-consuming and resource-intensive process. digitellinc.com In-silico methods, such as machine learning and molecular modeling, are poised to revolutionize this process by enabling the prediction of surfactant behavior in advance of laboratory synthesis and testing. digitellinc.com
Machine Learning and QSPR Models: Researchers are developing Quantitative Structure-Property Relationship (QSPR) models using machine learning algorithms, particularly graph neural networks (GNNs), to predict key surfactant properties. digitellinc.commdpi.com These models take the molecular structure of a surfactant as input and can predict properties such as critical micelle concentration (CMC), surface tension, and phase behavior. digitellinc.commdpi.comnih.gov Future work will focus on expanding the datasets used to train these models to include a wider variety of surfactants, including amino acid-based ones like this compound, to improve their accuracy and predictive power. arxiv.org
Molecular Dynamics (MD) Simulations: MD simulations offer a powerful tool for understanding the self-assembly of surfactants and their interactions at an atomic level. emory.edu Both all-atom and coarse-grained simulation approaches are being used to study micelle formation, morphology, and the interactions between surfactants and other molecules. emory.edursc.orgnih.gov Future research will likely focus on developing more accurate force fields for amino acid surfactants and using multiscale simulation techniques to bridge the gap between detailed chemical information and the behavior of large, complex systems. escholarship.org These simulations can provide insights that are difficult to obtain through experiments alone, such as the precise arrangement of molecules within a micelle or the dynamics of surfactant adsorption at an interface. emory.edu
Research into Controlled Degradation and Lifecycle Management
The environmental fate of surfactants is a critical aspect of their sustainability profile. While this compound is known for its biodegradability, future research will aim to develop a more detailed understanding of its degradation pathways and to establish comprehensive lifecycle management strategies. specialchem.comnih.gov
Controlled Degradation: The rate of biodegradation of amino acid surfactants can be influenced by their molecular structure, such as the nature of the linkage between the hydrophilic head and the hydrophobic tail. nih.gov Research in this area will focus on understanding the specific enzymes and metabolic pathways involved in the breakdown of N-acyl glycinates. For example, the hydrolysis of the amide bond by enzymes like fatty acid amide hydrolase (FAAH) is a key degradation step. nih.gov A better understanding of these mechanisms could allow for the design of surfactants with tailored degradation rates for specific applications. nih.gov
Lifecycle Assessment (LCA): A holistic approach to evaluating the environmental impact of this compound involves conducting a comprehensive Life Cycle Assessment (LCA). mpob.gov.myerasm.org An LCA evaluates the environmental burdens associated with a product from raw material extraction to manufacturing, use, and final disposal. mpob.gov.my Future research will involve detailed LCA studies for this compound, comparing different synthesis routes (e.g., chemical vs. enzymatic) and providing a quantitative basis for sustainability claims. This will help to identify hotspots in the product's lifecycle where environmental performance can be improved. erasm.org
Expanding Fundamental Understanding of Interactions with Diverse Chemical Systems
This compound is often used in complex formulations alongside other ingredients. A fundamental understanding of its interactions with other chemical species is essential for designing high-performance products.
Interactions with Other Surfactants: This compound is known for its good compatibility and potential for synergistic interactions with other surfactants. beautygloworganics.com.ng Future research will focus on quantifying these interactions in mixed surfactant systems. This includes studying how the addition of this compound affects the CMC, foaming properties, and mildness of formulations containing other anionic, non-ionic, or amphoteric surfactants. beautygloworganics.com.ng
Interactions with Polymers: In many personal care and industrial applications, surfactants are used in combination with polymers to control viscosity and stability. Research in this area will explore the interactions between this compound and various types of polymers, both natural and synthetic. Understanding how the charged headgroup of the surfactant interacts with different polymer architectures will be key to developing stable and effective formulations. nih.gov For example, the interaction between the potassium counterions and charged polymers can significantly influence the rheological properties of a system. nih.gov
Interactions with Biomolecules: Given its use in personal care products, understanding the interaction of this compound with proteins and lipids in the skin and hair is of great importance. Future studies will investigate how this mild surfactant cleanses without disrupting the natural barrier function of the skin, a key attribute that distinguishes it from harsher surfactants. beautygloworganics.com.ng
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
